ML 145
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S2/c1-15(12-16-6-3-2-4-7-16)13-20-22(29)26(24(32)33-20)11-5-8-21(28)25-17-9-10-18(23(30)31)19(27)14-17/h2-4,6-7,9-10,12-14,27H,5,8,11H2,1H3,(H,25,28)(H,30,31)/b15-12+,20-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFMYJWNXSFLKQ-QIROLCGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of ML145
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML145 is a small molecule of significant interest within the scientific community due to its dual mechanism of action. It functions as a potent and selective antagonist of the G-protein coupled receptor 35 (GPR35) and as a non-competitive inhibitor of the cell division control protein 42 (Cdc42) GTPase.[1] This dual activity presents a unique pharmacological profile with potential therapeutic applications in various diseases, including cancer and inflammatory conditions.[1][2] This technical guide provides a comprehensive overview of the core mechanisms of action of ML145, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
GPR35 Antagonism
The primary and most well-characterized mechanism of action of ML145 is its potent and selective antagonism of human GPR35.[1][3] GPR35 is an orphan G-protein coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, metabolic disorders, and pain.[4]
Molecular Mechanism
ML145 acts as a competitive antagonist at the human GPR35 receptor, meaning it directly competes with agonists for the same binding site.[5] By occupying the orthosteric binding site, ML145 effectively blocks agonist-induced receptor activation and subsequent downstream signaling.[3] A key consequence of this inhibition is the prevention of β-arrestin recruitment to the GPR35 receptor, a critical step in G-protein coupled receptor signaling and desensitization.[5][6]
Signaling Pathways
GPR35 couples to multiple G protein subtypes, primarily Gαi/o and Gα12/13, and also signals through β-arrestin recruitment.[4][7] Activation of these pathways can modulate downstream effectors, including the MAPK/ERK and NF-κB signaling cascades.[3][5] ML145, by blocking the initial agonist binding, effectively inhibits these downstream signaling events.
Quantitative Data
The potency of ML145 as a GPR35 antagonist has been determined in various functional assays.
| Parameter | Value | Agonist | Assay | Species | Reference |
| IC50 | 20.1 nM | - | β-arrestin recruitment | Human | [1][3][4] |
| pA2 | 8.67 - 8.83 | - | - | Human | [4] |
| Selectivity | >1000-fold vs GPR55 | - | - | Human | [3][6] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist and is a measure of the affinity of a competitive antagonist for its receptor.[4]
Experimental Protocols
This assay is a primary method for quantifying the antagonist activity of ML145 at the GPR35 receptor. It measures the ability of ML145 to inhibit agonist-induced recruitment of β-arrestin to GPR35.
-
Objective: To determine the IC50 of ML145 for the inhibition of agonist-induced β-arrestin-2 recruitment to human GPR35.[8]
-
Cell Line: A cell line, such as HEK293 or U2OS, stably expressing a β-arrestin-2 reporter system and human GPR35.[6][8]
-
Methodology:
-
Cell Plating: Seed cells in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of ML145 in an appropriate assay buffer. Prepare a solution of a known GPR35 agonist (e.g., Zaprinast) at its EC80 concentration.[4][8]
-
Antagonist Incubation: Pre-incubate the cells with the ML145 dilutions for a specified time (e.g., 30 minutes) at 37°C.[4][8]
-
Agonist Stimulation: Add the GPR35 agonist to the wells and incubate for a further specified time (e.g., 15-90 minutes) at 37°C.[4][8]
-
Signal Detection: Add the detection reagents for the reporter system and measure the signal (e.g., luminescence or fluorescence).
-
-
Data Analysis: The IC50 value is determined by plotting the percentage inhibition against the logarithm of the ML145 concentration and fitting the data to a four-parameter logistic equation.
This assay assesses the downstream functional consequences of GPR35 antagonism by ML145.
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Objective: To determine the effect of ML145 on agonist-induced ERK phosphorylation.
-
Methodology:
-
Cell Treatment: Treat cells expressing human GPR35 with ML145 for a defined period, followed by stimulation with a GPR35 agonist.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Densitometry: Quantify the band intensities to determine the level of ERK phosphorylation relative to total ERK.[7]
-
Cdc42 GTPase Inhibition
In addition to its GPR35 antagonism, ML145 also functions as a non-competitive inhibitor of Cdc42, a key member of the Rho family of small GTPases.[1] Cdc42 is a critical regulator of numerous cellular processes, including cell polarity, cytoskeletal dynamics, and cell migration.[1]
Molecular Mechanism
ML145 acts as a non-competitive inhibitor of Cdc42 GTPase activity.[1] This means that ML145 does not bind to the same site as the natural substrate (GTP) but rather to an allosteric site on the Cdc42 protein. This binding event induces a conformational change in Cdc42 that prevents it from carrying out its normal function, even when bound to GTP.
Signaling Pathways
Cdc42 cycles between an active GTP-bound state and an inactive GDP-bound state. This cycling is regulated by guanine (B1146940) nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis.[9] By non-competitively inhibiting Cdc42, ML145 effectively traps the protein in an inactive conformation, thereby preventing the activation of downstream effectors such as p21-activated kinases (PAKs) and subsequent signaling cascades that regulate the cytoskeleton and cell motility.[10][11]
Quantitative Data
The inhibitory potency of ML145 against Cdc42 has been determined in biochemical assays.
| Parameter | Value | Assay | Reference |
| IC50 | ~200 nM | Biochemical GTPase activity assay | [1] |
Experimental Protocols
This type of assay directly measures the enzymatic activity of Cdc42 in the presence of an inhibitor.
-
Objective: To determine the IC50 of ML145 for the inhibition of Cdc42 GTPase activity.
-
Methodology:
-
Reaction Setup: In a microplate format, combine purified, active Cdc42 protein with a fluorescently labeled non-hydrolyzable GTP analog (e.g., BODIPY-FL-GTP) in a suitable reaction buffer.
-
Inhibitor Addition: Add serial dilutions of ML145 to the reaction wells.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time to allow for GTP binding and potential inhibition.
-
Signal Detection: Measure the fluorescence signal, which corresponds to the amount of GTP analog bound to Cdc42. A decrease in signal indicates inhibition of Cdc42 activity.
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the ML145 concentration.
This cell-based assay provides a functional readout of Cdc42 inhibition.
-
Objective: To assess the effect of ML145 on Cdc42-dependent filopodia formation.
-
Cell Line: A cell line suitable for observing filopodia, such as Swiss 3T3 fibroblasts.
-
Methodology:
-
Cell Seeding: Plate cells on coverslips and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of ML145 or a vehicle control for a defined period.
-
Stimulation (Optional): Induce filopodia formation by treating the cells with a known activator of Cdc42 (e.g., bradykinin).
-
Fixation and Staining: Fix the cells and stain for F-actin using fluorescently labeled phalloidin (B8060827) to visualize the actin cytoskeleton, including filopodia.
-
Microscopy and Analysis: Acquire images using fluorescence microscopy and quantify the number and length of filopodia per cell. A reduction in filopodia formation in ML145-treated cells indicates inhibition of Cdc42 activity.
-
Summary of Experimental Workflows
The characterization of ML145's dual mechanism of action involves a series of biochemical and cell-based assays. The following diagram illustrates a typical workflow.
Conclusion
ML145 exhibits a compelling dual mechanism of action as a potent and selective antagonist of GPR35 and a non-competitive inhibitor of Cdc42. This multifaceted pharmacological profile makes it a valuable tool for dissecting the complex signaling pathways governed by these two distinct proteins. The data and experimental protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of ML145 in various disease contexts. It is important to note that ML145 shows significant species selectivity, being less effective on rodent orthologs of GPR35, which should be considered in the design of preclinical studies.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Optogenetics reveals Cdc42 local activation by scaffold-mediated positive feedback and Ras GTPase | PLOS Biology [journals.plos.org]
- 10. Cdc42 Regulates the Expression of Cytoskeleton and Microtubule Network Proteins to Promote Invasion and Metastasis of Progeny Cells Derived from CoCl2-induced Polyploid Giant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cdc42 induces activation loop phosphorylation and membrane targeting of mixed lineage kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Small Molecule Inhibitors: A Technical Guide to ML145 and Phospholipase D Inhibition
A critical review of current scientific literature indicates that ML145 is not characterized as a direct inhibitor of phospholipase D (PLD). Instead, extensive research has identified ML145 as a potent and selective antagonist of the G protein-coupled receptor 35 (GPR35) and a non-competitive inhibitor of the cell division control protein 42 (Cdc42) GTPase. This guide will provide a comprehensive overview of the established biological activities of ML145, including its mechanism of action, quantitative data, and relevant experimental protocols. Furthermore, to address the underlying interest in PLD inhibition, this document will also offer a technical guide to well-characterized PLD inhibitors, their associated signaling pathways, and standard experimental methodologies.
Part 1: The True Identity of ML145 - A GPR35 Antagonist and Cdc42 Inhibitor
ML145 has emerged as a valuable chemical probe for studying the physiological and pathological roles of GPR35 and Cdc42. Its dual activity presents a unique opportunity for investigating the interplay between these two distinct signaling pathways.
Quantitative Data for ML145
The following table summarizes the key quantitative data for ML145's activity against its known targets.
| Target | Assay Type | Species | IC50 | Selectivity | Reference |
| GPR35 | β-arrestin recruitment | Human | 20.1 nM | >1,000-fold vs GPR55 (IC50 = 21.7 µM) | [1][2] |
| Cdc42 | GTPase activity | - | - | Non-competitive inhibitor | [1] |
Note: The species-selectivity of ML145 is a critical consideration, with high potency for human GPR35 and negligible activity at rodent orthologs, posing challenges for in vivo studies in common preclinical models.[2]
Signaling Pathways of ML145's Targets
The diagram below illustrates the signaling pathway associated with GPR35, which is antagonized by ML145.
Caption: GPR35 signaling pathway and the antagonistic action of ML145.
Experimental Protocols for ML145 Characterization
β-Arrestin Recruitment Assay for GPR35 Antagonism
This assay is a standard method to determine the potency of GPR35 antagonists like ML145 by measuring the inhibition of agonist-induced β-arrestin-2 recruitment to the receptor.[2]
Objective: To determine the IC50 of ML145 for the inhibition of agonist-induced β-arrestin-2 recruitment to human GPR35.
Methodology:
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Cell Culture and Transfection: HEK293 cells are cultured and co-transfected with plasmids encoding for human GPR35 and a β-arrestin-enzyme fragment complementation system.
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Cell Seeding: Transfected cells are seeded into 96-well plates and incubated to allow for protein expression.
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Compound Treatment: Cells are pre-incubated with varying concentrations of ML145 or a vehicle control.
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Agonist Stimulation: A known GPR35 agonist (e.g., kynurenic acid) is added to the wells to stimulate β-arrestin recruitment.
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Incubation: The plate is incubated to allow for the enzymatic reaction to proceed.
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Signal Detection: The enzymatic activity, which is proportional to the extent of β-arrestin recruitment, is measured using a luminometer or spectrophotometer.
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Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of ML145 and fitting the data to a four-parameter logistic equation.
Part 2: A Technical Guide to Phospholipase D (PLD) Inhibitors
For researchers interested in the field of PLD inhibition, this section provides an overview of established PLD inhibitors, their mechanism of action, and relevant experimental protocols.
The Role of Phospholipase D in Cell Signaling
Phospholipase D (PLD) enzymes are critical signaling proteins that catalyze the hydrolysis of phosphatidylcholine (PC) to generate phosphatidic acid (PA) and choline.[3][4] PA is a key lipid second messenger involved in a multitude of cellular processes, including cell growth, proliferation, migration, and vesicle trafficking.[4][5] The two major mammalian isoforms, PLD1 and PLD2, are regulated by various stimuli, including G protein-coupled receptors and receptor tyrosine kinases.[3][6]
Well-Characterized PLD Inhibitors
A number of small molecules have been developed to inhibit PLD activity, enabling the study of its physiological and pathological roles.
| Inhibitor | Target(s) | Type of Inhibition | IC50 (PLD1) | IC50 (PLD2) | Reference |
| FIPI | PLD1/PLD2 | Dual | Potent | Potent | [3] |
| VU0359595 | PLD1 | Selective | - | >1700-fold selectivity over PLD2 | [7] |
| ML298 | PLD2 | Selective | >20,000 nM | 355 nM | [8] |
| ML299 | PLD1/PLD2 | Dual | 6 nM | 20 nM | [8][9] |
| ML395 | PLD2 | Selective | >30,000 nM | 360 nM (cellular), 8,700 nM (biochemical) | [10] |
PLD Signaling Pathway
The following diagram illustrates the central role of PLD in generating the second messenger phosphatidic acid.
Caption: General Phospholipase D (PLD) signaling pathway.
Experimental Protocols for PLD Inhibition
Cellular PLD Activity Assay (Transphosphatidylation Assay)
This in-cell assay is a widely used method to measure PLD activity by leveraging its unique ability to catalyze a transphosphatidylation reaction in the presence of a primary alcohol.[7][11]
Objective: To measure the activity of PLD in intact cells and assess the efficacy of PLD inhibitors.
Methodology:
-
Cell Culture and Labeling: Cells of interest are cultured and labeled with a radioactive lipid precursor, such as [³H]-palmitic acid, which is incorporated into cellular phospholipids (B1166683), including phosphatidylcholine.
-
Inhibitor Pre-treatment: Cells are pre-incubated with various concentrations of the PLD inhibitor or a vehicle control.
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PLD Stimulation and Transphosphatidylation: Cells are stimulated with an appropriate agonist (e.g., PMA) in the presence of a primary alcohol (e.g., 1-butanol). PLD catalyzes the transfer of the phosphatidic acid moiety from phosphatidylcholine to the alcohol, forming a corresponding phosphatidylalcohol (e.g., phosphatidylbutanol).
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Lipid Extraction: The reaction is stopped, and total cellular lipids are extracted using a solvent mixture (e.g., chloroform/methanol).
-
Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC to resolve the different phospholipid species, including the phosphatidylalcohol product.
-
Quantification: The amount of the radiolabeled phosphatidylalcohol is quantified using a scintillation counter or phosphorimager.
-
Data Analysis: PLD activity is expressed as the percentage of total labeled phospholipids converted to the phosphatidylalcohol. The inhibitory effect of the compound is determined by comparing the activity in treated cells to the vehicle control, and an IC50 value can be calculated.
This in-depth guide clarifies the true biological targets of ML145 and provides a foundational understanding of PLD inhibition for researchers in drug discovery and cell signaling. By presenting accurate information and detailed methodologies, this document serves as a valuable resource for designing and interpreting experiments in these important areas of research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting phospholipase D with small-molecule inhibitors as a potential therapeutic approach for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phospholipase D signaling: orchestration by PIP2 and small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and ML299 that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Discovery of Phospholipase D Inhibitors with Improved Drug-like Properties and Central Nervous System Penetrance - PMC [pmc.ncbi.nlm.nih.gov]
ML145: A Comprehensive Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML145 is a potent and selective small-molecule antagonist of the human G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in a range of physiological and pathological processes, including inflammation and cancer.[1][2][3] This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of ML145. It includes detailed experimental protocols for key assays used in its characterization, a summary of its quantitative data, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating the role of GPR35 and the therapeutic potential of its antagonists.
Discovery of ML145
ML145 (PubChem CID: 2286812) was identified through a high-throughput screening (HTS) campaign of approximately 300,000 compounds conducted by the NIH Molecular Libraries Program.[1] The primary screening assay was a cell-based, high-content imaging assay that monitored the recruitment of β-arrestin to GPR35 upon agonist stimulation.[1][3] This approach led to the identification of ML145 as a potent inhibitor of GPR35 signaling.
High-Throughput Screening Workflow
The discovery of ML145 followed a systematic workflow designed to identify and characterize novel GPR35 antagonists.
Chemical Synthesis and Properties
IUPAC Name: 2-hydroxy-4-(4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid[4]
Chemical Formula: C₂₄H₂₂N₂O₅S₂[4]
Molecular Weight: 482.57 g/mol [4]
CAS Number: 1164500-72-4[4]
Biological Activity and Mechanism of Action
ML145 is a selective and competitive antagonist of human GPR35.[2][4] It also exhibits non-competitive inhibitory activity against the cell division control protein 42 (Cdc42) GTPase.[1]
GPR35 Antagonism
ML145 potently blocks the agonist-induced signaling of GPR35.[1] GPR35 is known to couple to multiple G protein subtypes, including Gαi/o and Gα12/13, and also signals through a β-arrestin-mediated pathway.[2][5] By binding to the receptor, ML145 prevents the conformational changes necessary for downstream signaling cascades.
Cdc42 GTPase Inhibition
In addition to its effects on GPR35, ML145 has been shown to be a non-competitive inhibitor of Cdc42, a key regulator of cytoskeletal dynamics and cell migration.[1] This dual activity suggests that ML145 may have complex effects on cellular processes. It is important to distinguish ML145 from ML141 (CID-2950007), which is a more selective Cdc42 inhibitor.[6][7]
Quantitative Data
The following table summarizes the key quantitative data for ML145.
| Property | Value | Reference |
| Potency (IC₅₀) | 20.1 nM (for human GPR35) | [1][8] |
| Selectivity | >1000-fold selective for GPR35 over GPR55 | [8] |
| Microsomal Stability (Human) | Poor (2.4% remaining after 1 hour) | [8] |
| Microsomal Stability (Mouse) | Poor (7.0% remaining after 1 hour) | [8] |
| Permeability (PAMPA) | Moderate to Poor (pH dependent) | [8] |
| Hepatotoxicity | No toxicity observed (>50 µM) | [8] |
Experimental Protocols
β-Arrestin Recruitment Assay (Primary Assay)
This assay was central to the discovery of ML145 and is used to quantify its antagonist activity at GPR35.[3]
Objective: To measure the ability of ML145 to inhibit agonist-induced recruitment of β-arrestin to the GPR35 receptor.
Cell Line: U2OS (Human Osteosarcoma) cell line stably co-expressing human GPR35 and β-arrestin2-GFP.[1][3]
Materials:
-
U2OS-GPR35-β-arrestin2-GFP cells
-
Assay medium: McCoy's 5A with 1% charcoal/dextran-stripped fetal bovine serum[1]
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GPR35 agonist: Zaprinast[1]
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ML145 dissolved in DMSO
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384-well imaging plates
-
High-content imaging system
Protocol:
-
Cell Plating: Seed U2OS-GPR35-β-arrestin2-GFP cells into 384-well imaging plates at a density of 2,000 cells per well in 20 µL of assay medium and incubate overnight at 37°C in 5% CO₂.[1]
-
Compound Addition: Add 100 nL of ML145 or control solutions (DMSO vehicle) to the assay plates.
-
Agonist Stimulation: Add 5 µL of Zaprinast at a final concentration equivalent to its EC₈₀ to all wells except for the negative control wells.[1]
-
Incubation: Incubate the plates for 90 minutes at 37°C in 5% CO₂.[1]
-
Imaging: Acquire images of the GFP signal in each well using a high-content imaging system.
-
Image Analysis: Quantify the translocation of β-arrestin2-GFP from the cytoplasm to the plasma membrane. Calculate the percent inhibition by ML145 relative to the agonist control.
ERK1/2 Phosphorylation Assay
This assay assesses the functional consequence of GPR35 antagonism on a downstream signaling pathway.
Objective: To determine the effect of ML145 on agonist-induced phosphorylation of ERK1/2.
Cell Line: HEK293 cells stably expressing human GPR35.[1]
Protocol:
-
Cell Culture and Starvation: Plate HEK293-GPR35 cells in 6-well plates. Once confluent, serum-starve the cells for 4-6 hours.[1]
-
Compound Treatment: Pre-incubate the cells with various concentrations of ML145 or vehicle (DMSO) for 30 minutes.[1]
-
Agonist Stimulation: Stimulate the cells with a GPR35 agonist (e.g., Zaprinast at its EC₈₀) for 5-10 minutes.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Densitometry: Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.
Cdc42 Activation Assay (Pull-Down)
This assay is used to measure the activity of ML145 on its secondary target, Cdc42.
Objective: To determine if ML145 inhibits the active, GTP-bound form of Cdc42.
Protocol:
-
Cell Treatment: Treat cells of interest with desired concentrations of ML145 or vehicle.
-
Cell Lysis: Lyse the cells in a buffer that preserves GTPase activity.
-
Pull-Down: Incubate cell lysates with a GST-fusion protein containing the p21-binding domain (PBD) of PAK1, which specifically binds to active (GTP-bound) Cdc42, coupled to glutathione-agarose beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins and detect the amount of pulled-down Cdc42 by Western blotting using a Cdc42-specific antibody.
Conclusion
ML145 is a valuable research tool for studying the biology of human GPR35. Its high potency and selectivity make it a suitable probe for in vitro investigations. However, its poor metabolic stability and significant species selectivity, with low affinity for rodent orthologs, limit its utility for in vivo studies in preclinical animal models.[8] The dual activity of ML145 as a GPR35 antagonist and a Cdc42 inhibitor should be considered when interpreting experimental results. Further research is warranted to explore the full therapeutic potential of targeting GPR35 and to develop antagonists with improved pharmacokinetic profiles suitable for in vivo applications.
References
An In-depth Technical Guide to the Structural and Chemical Properties of ML145
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML145 is a small molecule of significant interest in pharmacological research, primarily recognized for its potent and selective antagonism of the G-protein coupled receptor 35 (GPR35). Emerging evidence also points to its activity as a non-competitive inhibitor of the cell division control protein 42 (Cdc42) GTPase. This dual activity positions ML145 as a valuable tool for investigating the physiological and pathological roles of these two distinct signaling proteins. This technical guide provides a comprehensive overview of the structural and chemical properties of ML145, its mechanism of action, detailed experimental protocols for its characterization, and a summary of its quantitative pharmacological data.
Structural and Physicochemical Properties
ML145, with the CAS number 1164500-72-4, is a synthetic compound with a complex molecular architecture. Its key structural and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-hydroxy-4-(4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid | [1] |
| Chemical Formula | C24H22N2O5S2 | [1] |
| Molecular Weight | 482.57 g/mol | [1][2][3][4] |
| SMILES String | CC(/C=C/c1ccccc1)=C\c1sc(=S)n(CCCC(=O)Nc2ccc(c(O)c2)C(=O)O)c1=O | [3] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO | [3][4][5] |
Mechanism of Action and Signaling Pathways
ML145 exerts its biological effects through the modulation of at least two distinct signaling pathways: GPR35 antagonism and Cdc42 inhibition.
GPR35 Antagonism
ML145 is a potent and selective antagonist of human GPR35, a G-protein coupled receptor implicated in various physiological and pathological processes, including inflammation and cancer.[6][7][8] The primary mechanism of GPR35 antagonism involves the inhibition of agonist-induced β-arrestin recruitment to the receptor.[7][9][10] GPR35 activation can lead to the initiation of several downstream signaling cascades through coupling to Gαi/o and Gα13 proteins, as well as through β-arrestin-mediated pathways.[9][10] By blocking agonist binding, ML145 effectively inhibits these downstream signaling events.
Caption: GPR35 signaling and ML145 inhibition.
Cdc42 Inhibition
In addition to its effects on GPR35, ML145 has been identified as a non-competitive inhibitor of Cdc42, a small GTPase belonging to the Rho family.[6] Cdc42 is a critical regulator of numerous cellular processes, including cell polarity, cytoskeletal dynamics, and cell migration.[6] Aberrant Cdc42 activity is frequently associated with cancer progression, particularly with increased invasion and metastasis.[6] By inhibiting Cdc42, ML145 can potentially disrupt these pro-tumorigenic activities.
Caption: Cdc42 signaling and ML145 inhibition.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for ML145 from various in vitro studies.
| Parameter | Value | Target | Assay | Species | Reference |
| IC50 | 20.1 nM | GPR35 | β-arrestin recruitment | Human | [2][3][4][5][6][8][11] |
| Selectivity | >1000-fold vs GPR55 | GPR35 | β-arrestin recruitment | Human | [2][3][4][5][11] |
| Microsomal Stability (Human) | Poor (2.4% remaining) | - | Microsomal Stability Assay | Human | [7] |
| Microsomal Stability (Mouse) | Poor (7.0% remaining) | - | Microsomal Stability Assay | Mouse | [7] |
| Permeability (PAMPA) | Moderate to Poor (pH dependent) | - | Parallel Artificial Membrane Permeability Assay | - | [7] |
| Hepatotoxicity | No toxicity observed (>50 µM) | - | Hepatotoxicity Assay | - | [7] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize ML145 are provided below.
β-Arrestin Recruitment Assay
This assay is fundamental for determining the antagonist activity of ML145 at the GPR35 receptor.
Caption: Workflow for β-arrestin recruitment assay.
-
Objective: To measure the ability of ML145 to inhibit agonist-induced recruitment of β-arrestin to the GPR35 receptor.
-
Cell Line: A suitable host cell line (e.g., U2OS or HEK293) stably expressing both GPR35 and a tagged β-arrestin (e.g., GFP-β-arrestin).
-
Methodology:
-
Cell Plating: Seed the engineered cells into 384-well microplates and culture overnight.
-
Compound Addition: Add serial dilutions of ML145 or vehicle control (e.g., DMSO) to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add a known GPR35 agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except for the negative control.
-
Incubation: Incubate the plates for a sufficient period (e.g., 90 minutes) at 37°C to allow for β-arrestin recruitment.
-
Detection: Measure the recruitment of tagged β-arrestin to the cell membrane. For fluorescently tagged β-arrestin, this is achieved using high-content imaging and subsequent image analysis to quantify the translocation. For enzyme fragment complementation assays (e.g., PathHunter®), a chemiluminescent substrate is added, and the resulting signal is measured with a luminometer.
-
Data Analysis: Normalize the data to the positive (agonist only) and negative (vehicle only) controls. Plot the normalized response against the logarithm of the ML145 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cdc42 GTPase Activity Assay
This assay is used to determine the inhibitory effect of ML145 on Cdc42 activation.
-
Objective: To quantify the levels of active, GTP-bound Cdc42 in the presence of ML145.
-
Principle: This assay typically utilizes a "pull-down" method where a protein domain that specifically binds to the active (GTP-bound) form of Cdc42, such as the p21-binding domain (PBD) of PAK1, is immobilized on agarose (B213101) beads.
-
Methodology:
-
Cell Lysis: Culture cells of interest and treat with ML145 or vehicle control. Lyse the cells in a buffer that preserves GTPase activity.
-
Lysate Incubation: Incubate the cell lysates with the PBD-agarose beads to allow the active Cdc42-GTP to bind.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins from the beads and analyze the amount of Cdc42 by Western blotting using a specific anti-Cdc42 antibody.
-
Data Analysis: Quantify the band intensities from the Western blot to determine the relative amount of active Cdc42 in ML145-treated versus control samples.
-
Microsomal Stability Assay
This assay assesses the metabolic stability of ML145 in liver microsomes.
-
Objective: To determine the rate of metabolism of ML145 by cytochrome P450 enzymes present in liver microsomes.
-
Materials: Liver microsomes (human or other species), NADPH regenerating system, ML145.
-
Methodology:
-
Incubation: Incubate ML145 at a known concentration (e.g., 1 µM) with liver microsomes in the presence of an NADPH regenerating system at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Analysis: Centrifuge the samples to pellet the precipitated protein and analyze the supernatant for the concentration of remaining ML145 using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of ML145 remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of ML145 across an artificial membrane.
-
Objective: To predict the passive intestinal absorption of ML145.
-
Principle: A 96-well microplate with a filter support is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane. The donor compartment contains the compound in a buffer at a specific pH, and the acceptor compartment contains a buffer.
-
Methodology:
-
Plate Preparation: Coat the filter of the donor plate with the lipid solution.
-
Compound Addition: Add the ML145 solution to the donor wells.
-
Incubation: Place the donor plate into the acceptor plate and incubate for a set period (e.g., 4-16 hours) at room temperature.
-
Concentration Measurement: After incubation, measure the concentration of ML145 in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe) using the measured concentrations and known parameters of the assay system.
-
Hepatotoxicity Assay
This assay assesses the potential of ML145 to cause liver cell injury.
-
Objective: To evaluate the cytotoxic effect of ML145 on hepatocytes.
-
Cell Line: Primary human hepatocytes or a human hepatoma cell line such as HepG2.
-
Methodology:
-
Cell Seeding: Plate the hepatocytes in 96-well plates and allow them to attach and form a monolayer.
-
Compound Treatment: Treat the cells with a range of concentrations of ML145 for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT assay (measures metabolic activity) or a lactate (B86563) dehydrogenase (LDH) release assay (measures membrane integrity).
-
Data Analysis: Plot cell viability against the logarithm of the ML145 concentration to determine the concentration that causes a 50% reduction in viability (IC50 or CC50).
-
Conclusion
ML145 is a well-characterized small molecule with a dual mechanism of action, targeting both GPR35 and Cdc42. Its potent and selective antagonism of human GPR35 makes it an invaluable pharmacological tool for elucidating the biological functions of this orphan receptor. The detailed structural, chemical, and pharmacological data, along with the experimental protocols provided in this guide, offer a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into its in vivo efficacy and safety profile is warranted to fully explore its therapeutic potential.
References
- 1. portlandpress.com [portlandpress.com]
- 2. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. Cdc42 in oncogenic transformation, invasion, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of cell division control protein 42 in tumor and non-tumor diseases: A systematic review [jcancer.org]
- 8. Focus on Cdc42 in Breast Cancer: New Insights, Target Therapy Development and Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Target Selectivity and Specificity of ML145
Abstract: ML145 is a potent and selective small-molecule antagonist of the human G protein-coupled receptor 35 (GPR35).[1][2] This document provides a comprehensive technical overview of its selectivity and specificity, intended for researchers, scientists, and drug development professionals. It details ML145's quantitative pharmacological profile, outlines the experimental protocols used for its characterization, and visualizes key signaling pathways and workflows. A critical aspect of ML145 is its pronounced species selectivity, exhibiting high affinity for human GPR35 while lacking significant activity at rodent orthologs, a crucial consideration for experimental design.[3][4][5][6]
Quantitative Pharmacological Data
ML145 has been extensively characterized in a variety of in vitro assays to determine its potency and selectivity. It functions as a competitive and surmountable antagonist at the human GPR35 receptor.[4] The inhibition by ML145 can be overcome by increasing the concentration of the agonist.[4]
Table 1: Potency of ML145 at Human GPR35
This table summarizes the key potency values of ML145 against its primary target, human GPR35, as determined in various functional assays.
| Parameter | Value | Agonist(s) Used | Assay Type | Reference |
| IC₅₀ | 20.1 nM | Zaprinast | β-arrestin Recruitment | [1][3][7][8][9][10][11] |
| pA₂ | 8.67 - 8.83 | - | BRET-based GPR35-β-arrestin Interaction | [1][7] |
| Affinity (Kᵢ) | ~20 nM | - | Functional Antagonism | [4] |
Table 2: Selectivity Profile of ML145
This table details the selectivity of ML145 for human GPR35 over the closely related GPR55 and its activity at another identified target, Cdc42. ML145 demonstrates a remarkable >1000-fold selectivity for GPR35 over GPR55.[3][8][9][10][11][12][13][14]
| Target | Species | Parameter | Value | Assay Type | Reference |
| GPR55 | Human | IC₅₀ | 21.7 µM | β-arrestin Recruitment | [3][14] |
| Cdc42 | - | Biochemical IC₅₀ | ~200 nM | Nucleotide-depleted wild-type Cdc42 | [15] |
| GPR35 | Mouse | Activity | No significant activity | - | [3][5][6] |
| GPR35 | Rat | Activity | No significant activity | - | [3][5][6] |
Signaling Pathways Modulated by ML145
GPR35 activation initiates a cascade of intracellular events. As a competitive antagonist, ML145 prevents agonist binding, thereby blocking these downstream pathways. GPR35 is known to couple to multiple G protein subtypes, primarily Gαi/o and Gα12/13, and also signals through β-arrestin recruitment.[1][2][7] The inhibition of these pathways by ML145 prevents downstream effects such as the phosphorylation of ERK1/2.[9][16]
Experimental Protocols
The characterization of ML145's selectivity and specificity relies on robust in vitro assays. The following sections detail the methodologies for key experiments.
GPR35 Functional Assay: β-Arrestin Recruitment
This is the primary assay used to quantify the antagonist activity of ML145 at GPR35. It measures the ability of ML145 to inhibit agonist-induced recruitment of β-arrestin-2 to the receptor.[3]
-
Objective: To determine the IC₅₀ of ML145 for the inhibition of agonist-induced β-arrestin-2 recruitment to human GPR35.
-
Methodology:
-
Cell Line: A cell line such as HEK293 is engineered to stably co-express human GPR35 and a β-arrestin reporter system.[4] Common reporter systems include:
-
Enzyme Fragment Complementation (EFC): GPR35 is fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin to a larger, inactive fragment (e.g., Enzyme Acceptor). Recruitment forces complementation, producing a chemiluminescent signal (e.g., PathHunter® assay).[3][8][16]
-
Bioluminescence Resonance Energy Transfer (BRET): GPR35 is fused to a luciferase and β-arrestin to a fluorescent protein. Recruitment brings the pair into proximity, allowing for energy transfer.[7][10]
-
Fluorescent Imaging: β-arrestin is tagged with a fluorescent protein (e.g., GFP). Recruitment is visualized as the translocation of fluorescence from the cytoplasm to the plasma membrane and quantified via high-content imaging.[9][13]
-
-
Assay Procedure:
-
Cells are plated in microtiter plates (e.g., 96- or 384-well).
-
A dilution series of ML145 is prepared and added to the cells for a pre-incubation period (e.g., 30 minutes).[12]
-
A GPR35 agonist (e.g., Zaprinast, Pamoate) is added at a final concentration that elicits a submaximal response (e.g., EC₈₀).[3][4]
-
The plate is incubated for a specified time (e.g., 60-90 minutes) at 37°C.[12]
-
-
Detection & Data Analysis:
-
Detection reagents are added, and the signal (luminescence or fluorescence) is measured using a plate reader or imaging system.
-
The data is normalized to vehicle and agonist-only controls.
-
A concentration-response curve is generated to calculate the IC₅₀ value for ML145.
-
-
Off-Target Selectivity Screening
To ensure that ML145's effects are mediated through GPR35, its activity is assessed against a broad range of other potential biological targets.
-
Objective: To determine the inhibitory activity of ML145 against panels of kinases, GPCRs, ion channels, and transporters.
-
Methodology:
-
Compound Preparation: A high-concentration stock solution of ML145 (e.g., 10 mM) is prepared in 100% DMSO.[3]
-
Panel Screening: The stock solution is submitted to a commercial provider (e.g., Eurofins Discovery's KinaseProfiler™ or SafetyScreen™ panels).[3]
-
Primary Screen: ML145 is typically screened at a single high concentration (e.g., 10 µM) against hundreds of targets.[3]
-
Data Analysis & Follow-up:
-
The percentage inhibition data for all targets is compiled.
-
A significant "hit" is generally considered to be >50% inhibition.[3]
-
For any identified hits, follow-up concentration-response studies are performed to determine the IC₅₀ value and confirm the off-target activity.
-
-
Conclusion
The comprehensive data presented in this guide validate ML145 as a highly potent and selective antagonist of human GPR35. Its well-characterized in vitro profile, with a clear distinction between its high affinity for human GPR35 and its low affinity for the related GPR55 and rodent orthologs, establishes it as a valuable pharmacological tool.[3][9][10][11] The detailed experimental protocols provide a framework for researchers to replicate these findings and further investigate the role of GPR35 in human physiology and disease. However, the noted dual activity on Cdc42 and the significant species selectivity are critical factors that must be considered in the design and interpretation of future studies.[5][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Selective GPR35 Antagonists - Probes 1 & 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]
The Impact of ML145 Treatment on Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML145 is a potent and selective small-molecule antagonist of the human G-protein coupled receptor 35 (GPR35), a receptor implicated in a variety of physiological and pathological processes including inflammation, metabolic disorders, and pain.[1] This technical guide provides a comprehensive overview of the cellular pathways modulated by ML145 treatment. It details the molecular mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes the affected signaling cascades. This document is intended to serve as a valuable resource for researchers and professionals in pharmacology, drug discovery, and molecular biology investigating GPR35 and its modulation by small molecules like ML145.
Core Mechanism of Action: Antagonism of GPR35
The principal biological target of ML145 is the human G-protein coupled receptor 35 (GPR35).[1] ML145 functions as a selective and competitive antagonist at this receptor.[1] GPR35 is an orphan receptor, meaning its endogenous ligand has not been definitively identified, though several molecules have been shown to activate it.[1] It is predominantly expressed in immune cells and the gastrointestinal tract.[1][2]
Some literature also points to a dual activity of ML145 as a non-competitive inhibitor of the cell division control protein 42 (Cdc42) GTPase, a key regulator of cell polarity and migration.[3] However, its role as a GPR35 antagonist is more extensively characterized. It is important to distinguish ML145 from the similarly named compound ML141, which is a known inhibitor of Cdc42 GTPase.[1]
Quantitative Data Summary
The potency and selectivity of ML145 as a GPR35 antagonist have been determined through various in vitro assays. The following table summarizes the key quantitative data for ML145.
| Parameter | Value | Agonist | Assay Type | Species | Reference |
| IC50 | 20.1 nM | - | β-arrestin recruitment | Human | [1][3][4][5] |
| pA2 | 8.67 - 8.83 | Not Specified | Functional Assays | Human | [1] |
| Selectivity over GPR55 | >1000-fold | - | Not Specified | Human | [4][5] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. It is a measure of the affinity of a competitive antagonist for its receptor.[1]
Affected Signaling Pathways
As a competitive antagonist, ML145 blocks the downstream signaling pathways initiated by agonist binding to GPR35. GPR35 is known to couple to multiple G protein subtypes, primarily Gαi/o and Gα12/13, and also signals through the recruitment of β-arrestin.[1][2]
Gαi/o Pathway
Activation of the Gαi/o pathway by GPR35 typically leads to the inhibition of adenylyl cyclase, which in turn results in decreased intracellular levels of cyclic AMP (cAMP).[1] By blocking agonist binding, ML145 prevents this decrease in cAMP, thereby modulating downstream cellular processes regulated by cAMP.
β-Arrestin Pathway and ERK/MAPK Signaling
Upon agonist binding, GPR35 is phosphorylated by G-protein coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins.[1] This recruitment not only leads to receptor desensitization and internalization but can also initiate G protein-independent signaling cascades, such as the activation of the ERK/MAPK pathway.[1] ML145 treatment inhibits this agonist-induced β-arrestin recruitment, consequently blocking the downstream activation of the ERK/MAPK pathway.[1][5]
Diagram of GPR35 Signaling Pathways Inhibited by ML145
Caption: GPR35 signaling and ML145 inhibition.
Experimental Protocols
The characterization of ML145 as a GPR35 antagonist has been primarily achieved through robust cell-based assays. The following are detailed methodologies for key experiments.
β-Arrestin Recruitment Assay
This assay is fundamental for identifying and characterizing GPR35 antagonists by monitoring the agonist-induced translocation of β-arrestin to the receptor.[2][4]
-
Objective: To quantify the inhibitory effect of ML145 on agonist-induced β-arrestin recruitment to GPR35.
-
Cell Line: A suitable host cell line, such as U2OS (Human Osteosarcoma), engineered to stably express both GPR35 and a tagged β-arrestin (e.g., GFP-tagged).[4]
-
Protocol:
-
Cell Plating: Seed the engineered cells into microplates.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of ML145 or a vehicle control.
-
Agonist Stimulation: Add a known GPR35 agonist at a concentration that elicits a robust response (e.g., EC80).
-
Imaging: Utilize high-content imaging systems to visualize and quantify the translocation of the tagged β-arrestin from the cytoplasm to the plasma membrane where GPR35 is located.
-
Data Analysis: Calculate the percentage of inhibition of β-arrestin recruitment for each concentration of ML145 and determine the IC50 value.
-
Diagram of β-Arrestin Recruitment Assay Workflow
Caption: Workflow for β-arrestin recruitment assay.
ERK Phosphorylation Assay (Western Blot)
This assay is used to determine the effect of ML145 on the downstream signaling of GPR35, specifically the activation of the ERK/MAPK pathway.[5]
-
Objective: To measure the inhibition of agonist-induced ERK1/2 phosphorylation by ML145.
-
Cell Line: A cell line endogenously or exogenously expressing GPR35.
-
Protocol:
-
Serum Starvation: Prior to the experiment, serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[5]
-
Antagonist Pre-treatment: Pre-incubate the cells with various concentrations of ML145 or a vehicle control for 1-2 hours.[5]
-
Agonist Stimulation: Stimulate the cells with a GPR35 agonist at its EC80 concentration for an optimal time (typically 5-15 minutes).[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[5]
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method.
-
-
Densitometry: Quantify the band intensities to determine the level of ERK1/2 phosphorylation relative to the total ERK1/2.[2]
-
Conclusion
ML145 is a valuable pharmacological tool for the investigation of GPR35 biology. Its high potency and selectivity for the human ortholog make it an essential compound for in vitro studies aimed at dissecting GPR35 signaling pathways and for the initial stages of drug discovery programs targeting this receptor.[1] The experimental protocols detailed in this guide provide a solid framework for the characterization of ML145 and other potential GPR35 modulators, thereby facilitating further research into this important therapeutic target.
References
The Role of ML145 in Signal Transduction Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML145 is a potent, selective, and reversible non-competitive allosteric inhibitor of the small GTPase, Cell Division Control protein 42 (Cdc42).[1][2][3][4] As a critical node in numerous signal transduction pathways, Cdc42 is a key regulator of a wide array of cellular processes, including cytoskeletal dynamics, cell polarity, proliferation, migration, and survival.[1][2][5] Its dysregulation is implicated in the pathogenesis of various diseases, most notably cancer, where it can contribute to tumor growth, invasion, and metastasis.[1][6][7] This technical guide provides an in-depth overview of ML145, its mechanism of action, and its application as an invaluable tool for elucidating the physiological and pathological roles of Cdc42-mediated signaling.
Mechanism of Action
ML145 functions as an allosteric inhibitor, binding to a site on the Cdc42 protein distinct from the GTP nucleotide-binding pocket.[1][8] This binding event locks Cdc42 into an inactive conformation, thereby preventing its interaction with downstream effector proteins and halting the initiation of subsequent signaling cascades.[1] This targeted and non-competitive inhibition allows for the specific investigation of cellular functions mediated by Cdc42.[1][3][4]
Data Presentation
The following tables summarize the quantitative data regarding the potency and selectivity of ML145 in various assays.
Table 1: Potency of ML145 against Cdc42
| Parameter | Value | Assay Conditions | Reference |
| Biochemical IC50 | ~200 nM | Against nucleotide-depleted wild-type CDC42 with Mg2+ and 1 nM GTP. | [1][3] |
| Biochemical IC50 | ~2 µM | In the presence of EDTA and 100 nM BODIPY-FL-GTP. | [3] |
| Cell-Based EC50 | 1-10 µM | Effective concentration for inhibition of Cdc42 in most cell culture applications. | [1][3] |
Table 2: Selectivity of ML145
| GTPase | Inhibition by ML145 (up to 100 µM) | Reference |
| Rac1 | No appreciable inhibitory activity | [3] |
| RhoA | No significant inhibition | [8] |
| Rab2 | No appreciable inhibitory activity | [3] |
| Rab7 | No appreciable inhibitory activity | [3] |
| Ras | No appreciable inhibitory activity | [3] |
Experimental Protocols
Detailed methodologies for key experiments utilizing ML145 are provided below.
Protocol 1: Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of ML145 on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
ML145 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of ML145 in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). Also, prepare a vehicle control containing the same final concentration of DMSO as the highest ML145 treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared ML145 dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.[1]
Protocol 2: Cell Migration Assay (Wound Healing Assay)
Objective: To assess the effect of ML145 on cancer cell migration.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
ML145
-
6-well plates or other suitable culture dishes
-
Pipette tip or cell scraper
Procedure:
-
Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Create a "wound" or scratch in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Add fresh culture medium containing the desired concentration of ML145 (e.g., 5, 10 µM) or a vehicle control. It is recommended to use a serum-reduced medium to minimize cell proliferation effects.
-
Capture an initial image (t=0) of the wound for each condition.
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the same wound area at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ).[1]
Protocol 3: Cell Invasion Assay (Transwell Assay)
Objective: To evaluate the effect of ML145 on the invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest
-
Serum-free and complete cell culture medium
-
ML145
-
Transwell inserts (with 8 µm pore size)
-
Matrigel (or other basement membrane extract)
-
24-well plates
-
Cotton swabs
-
Methanol (B129727) or 4% paraformaldehyde
-
0.5% Crystal violet solution
Procedure:
-
Thaw Matrigel on ice and dilute it with cold, serum-free medium.
-
Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate for at least 2 hours at 37°C to allow for gelation.
-
Serum-starve the cancer cells for 12-24 hours.
-
Trypsinize and resuspend the cells in serum-free medium containing the desired concentration of ML145 or a vehicle control.
-
Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the Matrigel-coated inserts.
-
Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.
-
Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol or 4% paraformaldehyde for 15-20 minutes.
-
Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Count the number of stained, invaded cells in several random fields of view under a microscope.[1]
Mandatory Visualizations
Cdc42 Signaling Pathway
Caption: The Cdc42 signaling cascade and the inhibitory action of ML145.
Experimental Workflow: Investigating the Effect of ML145 on Cell Migration
References
- 1. benchchem.com [benchchem.com]
- 2. A Potent and Selective Inhibitor of Cdc42 GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Progress in the therapeutic inhibition of Cdc42 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulating Cdc42 and Its Signaling Pathways in Cancer: Small Molecules and MicroRNA as New Treatment Candidates [mdpi.com]
- 8. Characterization of a Cdc42 Protein Inhibitor and Its Use as a Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
ML145: A Comprehensive Technical Review of a Potent and Selective GPR35 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of the small molecule ML145, a potent and selective antagonist of the G protein-coupled receptor 35 (GPR35). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes associated signaling pathways and experimental workflows.
Introduction to ML145
ML145 (CID-2286812) is a small molecule that has been identified as a high-affinity and selective antagonist for the human G protein-coupled receptor 35 (GPR35).[1][2] GPR35 is an orphan receptor, meaning its endogenous ligand has not been definitively identified, and is implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, and cancer.[1] ML145 was discovered through a high-throughput screening campaign of approximately 300,000 compounds by the NIH Molecular Libraries Program.[1]
Initial reports suggested a dual activity of ML145 as both a GPR35 antagonist and a non-competitive inhibitor of the cell division control protein 42 (Cdc42) GTPase. However, further investigation has clarified that ML145 is a selective GPR35 antagonist, while a distinct molecule, ML141 (CID-2950007), is a potent and selective inhibitor of Cdc42.[3] This review will focus on the well-established role of ML145 as a GPR35 antagonist.
Quantitative Data Summary
ML145 has been characterized primarily through in vitro assays, which have established its high potency and selectivity for human GPR35. A notable characteristic of ML145 is its significant species selectivity, with poor activity at rodent GPR35 orthologs, limiting its utility in standard in vivo preclinical models.[2][4]
| Property | Value | Reference(s) |
| Potency (IC50) | 20.1 nM (for human GPR35) | [4] |
| Selectivity | >1000-fold selective for GPR35 over GPR55 | [4] |
| Microsomal Stability (Human) | Poor (2.4% remaining) | [4] |
| Microsomal Stability (Mouse) | Poor (7.0% remaining) | [4] |
| Permeability (PAMPA) | Moderate to Poor (pH dependent) | [4] |
| Hepatotoxicity | No toxicity observed (>50 µM) | [4] |
| Rodent Ortholog Activity | No significant activity | [5] |
Mechanism of Action and Signaling Pathways
ML145 functions as a competitive antagonist at the human GPR35 receptor.[2] It competes with GPR35 agonists for the same binding site, thereby preventing receptor activation and subsequent downstream signaling.[2] GPR35 is known to couple to multiple G protein subtypes, including Gαi/o and Gα12/13, and also signals through a G protein-independent pathway involving β-arrestin recruitment.[2][6]
The antagonism of these pathways by ML145 has been demonstrated to inhibit agonist-induced cellular responses, such as the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6][7]
GPR35 Signaling Pathways Inhibited by ML145
Detailed Experimental Protocols
The characterization of ML145 as a GPR35 antagonist has been primarily achieved through cell-based in vitro assays. The following are detailed methodologies for key experiments.
β-Arrestin Recruitment Assay
This assay is a primary method for quantifying the antagonism of GPR35 by measuring the inhibition of agonist-induced β-arrestin recruitment to the receptor.[4][6]
-
Objective: To determine the potency of ML145 in inhibiting agonist-induced GPR35-β-arrestin interaction.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) assays are commonly used. In BRET, GPR35 is fused to a luciferase (e.g., Renilla luciferase) and β-arrestin to a fluorescent protein (e.g., YFP). Agonist-induced proximity results in energy transfer. In EFC (e.g., PathHunter® assay), GPR35 and β-arrestin are fused to inactive enzyme fragments which, upon interaction, form a functional enzyme that generates a detectable signal.[8][9]
-
Cell Line: Human Embryonic Kidney (HEK293) or Human Osteosarcoma (U2OS) cells are commonly used.[4][10] These cells are co-transfected with plasmids encoding for the tagged GPR35 and β-arrestin constructs.
-
Methodology:
-
Seed the transfected cells in a 96-well or 384-well white, clear-bottom plate and culture for 24-48 hours.[6]
-
Prepare serial dilutions of ML145 in an appropriate assay buffer.
-
Pre-incubate the cells with varying concentrations of ML145 for 15-30 minutes at 37°C.[6]
-
Add a known GPR35 agonist (e.g., zaprinast, pamoic acid) at a concentration that elicits a submaximal response (typically EC80).
-
For BRET assays, add the luciferase substrate (e.g., coelenterazine (B1669285) h) and measure the luminescence at two wavelengths (one for the donor and one for the acceptor).[11] For EFC assays, add the detection reagents and measure the resulting chemiluminescent signal.[9]
-
-
Data Analysis: Calculate the BRET ratio or normalize the luminescent signal. Plot the response against the concentration of ML145 and fit the data to a four-parameter logistic equation to determine the IC50 value.
ERK1/2 Phosphorylation Assay
This assay measures the functional consequence of GPR35 antagonism by quantifying the inhibition of a key downstream signaling event.[6][7]
-
Objective: To assess the ability of ML145 to block agonist-induced ERK1/2 phosphorylation.
-
Principle: Western blotting is a standard method to detect the phosphorylated form of ERK1/2 (p-ERK) relative to the total amount of ERK1/2.[11][12]
-
Cell Line: Cell lines endogenously or recombinantly expressing human GPR35, such as HEK293 or HT-29 cells.[11]
-
Methodology:
-
Culture cells in 6-well plates to 80-90% confluency.[11]
-
Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[11][12]
-
Pre-incubate the cells with varying concentrations of ML145 for 30-60 minutes.
-
Stimulate the cells with a GPR35 agonist for 5-15 minutes.[6]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[6][11]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[11]
-
Incubate the membrane with a primary antibody specific for p-ERK1/2 overnight at 4°C.[11]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detect the signal using a chemiluminescent substrate.[11]
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[12]
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK using densitometry. Normalize the p-ERK signal to the total ERK signal. Plot the normalized signal against the ML145 concentration to determine the extent of inhibition.[6]
Conclusion
ML145 is a valuable research tool for studying the biology of human GPR35. It is a potent and selective antagonist with a well-defined mechanism of action centered on the inhibition of agonist-induced β-arrestin recruitment and subsequent downstream signaling. The primary limitation of ML145 is its lack of activity in rodents, which restricts its application in conventional in vivo studies. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro characterization of ML145 and other potential GPR35 modulators, facilitating further research into the therapeutic potential of targeting this orphan receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cosmobio.co.jp [cosmobio.co.jp]
- 10. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. repository.ias.ac.in [repository.ias.ac.in]
The Dual-Edged Sword in Neurobiology: A Technical Guide to the Effects of ML145
An In-depth Examination of ML145 as a Modulator of GPR35 and Cdc42 Signaling in Neuronal Systems for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the small molecule ML145 and its effects in the field of neurobiology. ML145 is a compound of significant interest due to its dual-action mechanism, serving as both a potent antagonist of the G-protein coupled receptor 35 (GPR35) and a non-competitive inhibitor of the cell division control protein 42 (Cdc42) GTPase. This document collates the current understanding of ML145's impact on neuronal function, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the implicated signaling pathways.
Core Mechanisms of Action
ML145's influence on neurobiological processes stems from its interaction with two distinct molecular targets:
-
GPR35 Antagonism: ML145 is a selective antagonist of human GPR35, with a reported half-maximal inhibitory concentration (IC50) of 20.1 nM.[1][2] GPR35 is an orphan receptor expressed in various tissues, including the nervous system.[3] In the brain, functional GPR35 has been identified in neurons of the CA1 field of the hippocampus, where it is implicated in the modulation of neuronal activity.[3]
-
Cdc42 Inhibition: ML145 also acts as a non-competitive inhibitor of Cdc42, a critical member of the Rho family of small GTPases.[1] Cdc42 is a master regulator of the actin cytoskeleton and is fundamentally involved in establishing neuronal polarity, promoting neurite outgrowth, and shaping dendritic spines.[1]
Quantitative Data on the Neurobiological Effects of ML145
The direct investigation of ML145 in neurobiological models is an emerging area of research. The following table summarizes the key quantitative findings from a pivotal study on the effects of ML145 on neuronal activity.
| Parameter | Value | Experimental System | Notes | Reference |
| Effect on Neuronal Firing | Increased frequency of current transients | Rat hippocampal slices | 1 µM ML145 was superfused over the slices. Current transients are indicative of action potentials in stratum radiatum interneurons. | [3] |
Signaling Pathways Modulated by ML145 in Neurobiology
ML145's dual antagonism of GPR35 and inhibition of Cdc42 can impact multiple downstream signaling cascades within neurons. The following diagrams illustrate these pathways.
GPR35 Signaling in Neurons
GPR35 activation in hippocampal neurons has been shown to modulate synaptic activity. Recent evidence also suggests a potential link between hippocampal GPR35 and the RhoA/ROCK2 signaling pathway in the context of neuroinflammation and neuronal apoptosis.
Cdc42 Signaling in Neuronal Morphology
Cdc42 is a central regulator of actin dynamics, which is crucial for the development and plasticity of neuronal structures. It influences neurite outgrowth and dendritic spine formation through various effector proteins.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of ML145's effects in neurobiology.
Primary Hippocampal Neuron Culture
This protocol describes the isolation and culture of primary hippocampal neurons, a fundamental system for studying neuronal development and function.
Materials:
-
E18 pregnant rat or mouse
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation system
-
Plating medium (e.g., Neurobasal medium with B27 supplement and GlutaMAX)
-
Poly-D-lysine coated coverslips or plates
-
Astrocyte feeder layer (optional, but recommended for long-term cultures)
Procedure:
-
Dissect hippocampi from E18 rodent embryos in chilled dissection medium.
-
Mince the tissue and incubate with a papain solution to dissociate the cells.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Plate the neurons at a desired density on poly-D-lysine coated surfaces in pre-warmed plating medium.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
Perform partial media changes every 3-4 days.
Electrophysiological Recording from Hippocampal Slices
This protocol outlines the procedure for recording neuronal activity from acute hippocampal slices and applying pharmacological agents like ML145.
Materials:
-
Adult rat or mouse
-
Ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF)
-
Vibratome
-
Recording chamber with perfusion system
-
Glass microelectrodes
-
Electrophysiology rig (amplifier, digitizer, data acquisition software)
-
ML145 stock solution
Procedure:
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Position a recording electrode in the desired hippocampal region (e.g., CA1 stratum radiatum).
-
Obtain a stable baseline recording of neuronal activity (e.g., spontaneous or evoked postsynaptic potentials, action potentials).
-
Bath-apply ML145 at the desired concentration through the perfusion system.
-
Record the changes in neuronal activity in the presence of ML145.
Immunofluorescence Staining of Neuronal Cultures
This protocol allows for the visualization of subcellular protein localization and morphological changes in neurons.
Materials:
-
Cultured neurons on coverslips
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-MAP2 for dendrites, anti-Phalloidin for F-actin)
-
Fluorescently labeled secondary antibodies
-
Mounting medium with DAPI
Procedure:
-
Fix cultured neurons with 4% PFA for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium with DAPI.
-
Visualize and capture images using a fluorescence microscope.
Western Blotting for Neuronal Lysates
This protocol is used to detect and quantify the expression levels of specific proteins in neuronal cells or tissues.
Materials:
-
Neuronal cell or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse neuronal cells or tissue in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
ML145 presents a valuable pharmacological tool for the investigation of GPR35 and Cdc42 signaling in the nervous system. Its ability to modulate neuronal activity and the potential to influence neuronal morphology highlight its significance for research in areas such as synaptic plasticity, neurodevelopment, and neurological disorders. This guide provides a foundational resource for researchers to design and execute experiments aimed at further elucidating the complex roles of ML145 in neurobiology. Further studies are warranted to expand the quantitative understanding of its effects and to explore its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for ML145 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML145 is a potent and selective antagonist of the G protein-coupled receptor 35 (GPR35), an orphan receptor that has garnered significant interest in drug discovery due to its emerging roles in various physiological and pathological processes, including cancer.[1][2][3] GPR35 signaling has been implicated in promoting tumor progression, metastasis, and modulation of the tumor microenvironment.[4][5][6] As a selective antagonist, ML145 serves as a critical tool for elucidating the function of GPR35 and for exploring its therapeutic potential as a drug target.
Important Clarification: ML145 vs. ML141
It is crucial to distinguish ML145 from another similarly named compound, ML141 . While ML145 is a GPR35 antagonist, ML141 is a well-characterized inhibitor of the Rho family GTPase Cdc42 .[7][8][9] Due to their similar designations, these two compounds are sometimes confused. This document focuses on the application of ML145 as a GPR35 antagonist . A separate section is included to briefly discuss the application of ML141 as a Cdc42 inhibitor to aid researchers in clearly distinguishing between these two molecules and their respective applications.
Data Presentation
The following tables summarize key quantitative data for ML145 as a GPR35 antagonist and for ML141 as a Cdc42 inhibitor for comparative purposes.
Table 1: Quantitative Data for ML145 (GPR35 Antagonist)
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| IC50 (GPR35 Antagonism) | 20.1 nM | β-arrestin recruitment assay | [10] |
| Selectivity | >1000-fold | Over GPR55 | [10] |
| Effective Concentration | 1-10 µM | Recommended range for cell-based assays to inhibit GPR35 signaling | [6] |
| Cytotoxicity | Low | Not significantly cytotoxic at concentrations up to 10 µM in various cell lines | [1] |
Table 2: Quantitative Data for ML141 (Cdc42 Inhibitor) for Reference
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| Biochemical IC50 (Cdc42) | ~200 nM | Against nucleotide-depleted wild-type Cdc42 with Mg2+ | [6] |
| Cell-Based EC50 (Cdc42 Activity) | 2.1 µM | Wild-type Cdc42 | [6] |
| Effect on Cell Migration | <10 µM | Inhibition of filopodia formation in 3T3 cells | [1] |
| Cytotoxicity | Low | Insensitive up to 10 µM in OVCA429 cells | [1][7] |
Experimental Protocols
General Guidelines for ML145 Preparation and Use
-
Solubility: ML145 is soluble in DMSO. Prepare a stock solution of 10-20 mM in sterile DMSO.[6]
-
Storage: Store the DMSO stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[6]
-
Cell Culture Treatment: When treating cells, dilute the ML145 stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to minimize solvent-induced effects. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.[6]
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of ML145 on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
ML145 stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay.[6] Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
ML145 Treatment: Prepare serial dilutions of ML145 in complete culture medium to achieve final concentrations ranging from 0.1 µM to 20 µM. Include a vehicle control (medium with DMSO at the same concentration as the highest ML145 treatment).[6] Carefully remove the medium from the wells and add 100 µL of the prepared ML145 dilutions or vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Subtract the absorbance of blank wells (medium only). Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability). Plot the percentage of cell viability against the ML145 concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity if applicable.[6]
Caption: Workflow for determining cell viability using the MTT assay with ML145 treatment.
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol assesses the effect of ML145 on the collective migration of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
ML145 stock solution (10 mM in DMSO)
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a wound-healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Wound: Once the cells have reached confluency, create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.[6]
-
ML145 Treatment: Add fresh culture medium containing the desired concentrations of ML145 (e.g., 5 µM, 10 µM) or vehicle control. It is recommended to use a serum-reduced medium (e.g., 1-2% FBS) to minimize cell proliferation effects.[6]
-
Image Acquisition: Capture an initial image (t=0) of the wound. Acquire images of the same wound area at regular intervals (e.g., 6, 12, 24 hours).[6]
-
Data Analysis: Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition.
Protocol 3: β-Arrestin Recruitment Assay
This assay is a common method to assess the functional activity of G protein-coupled receptors and the antagonistic effect of compounds like ML145.[11]
Materials:
-
Stable cell line co-expressing human GPR35 and a β-arrestin reporter system (e.g., PathHunter® β-arrestin cells)
-
GPR35 agonist (e.g., Zaprinast)
-
ML145 stock solution (10 mM in DMSO)
-
Assay buffer
-
White, clear-bottom 96-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Plating: Plate the GPR35-expressing cells in the assay plates at the density recommended by the manufacturer and incubate overnight.[9]
-
Compound Preparation and Addition (Antagonist Mode): Prepare serial dilutions of ML145 in assay buffer. Add the ML145 dilutions to the wells and incubate for a pre-determined time (e.g., 30-60 minutes) at 37°C.[9]
-
Agonist Stimulation: Prepare the GPR35 agonist at a concentration that elicits a submaximal response (e.g., EC80). Add the agonist to the wells already containing ML145 and incubate for the recommended time (e.g., 90 minutes) at 37°C.[12]
-
Signal Detection: Prepare and add the detection reagent according to the manufacturer's instructions. Incubate at room temperature for 60 minutes.[12]
-
Data Acquisition: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Determine the percent inhibition of the agonist response by ML145 at each concentration. Plot the percent inhibition against the log concentration of ML145 to determine the IC50 value.[9]
Signaling Pathways
Caption: GPR35 signaling is activated by agonists, leading to downstream pathways that promote cancer cell proliferation, migration, and invasion. ML145 acts as an antagonist, blocking these effects.
Clarification: ML141 as a Cdc42 Inhibitor
For researchers investigating cytoskeletal dynamics, cell migration, and other processes regulated by the Rho family of GTPases, the selective Cdc42 inhibitor ML141 is the appropriate tool compound.
Mechanism of Action of ML141:
ML141 is a non-competitive, allosteric inhibitor of Cdc42.[6] It does not compete with GTP for binding but instead binds to a distinct site on the Cdc42 protein, locking it in an inactive conformation.[6] This prevents Cdc42 from interacting with its downstream effectors, thereby inhibiting its signaling cascades.
Typical Assays for Investigating ML141 Effects:
-
Cdc42 Activation Assays (Pull-down or G-LISA): To directly measure the levels of active, GTP-bound Cdc42.
-
Wound Healing/Scratch Assays: To assess the impact on collective cell migration.
-
Transwell Migration/Invasion Assays: To quantify the effect on single-cell migration and invasion.
-
Immunofluorescence Staining: To visualize changes in the actin cytoskeleton and the formation of filopodia.
Caption: The Cdc42 signaling pathway, which is crucial for cytoskeletal rearrangement and cell migration, is inhibited by ML141.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. e-roj.org [e-roj.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cdc42 Regulates the Expression of Cytoskeleton and Microtubule Network Proteins to Promote Invasion and Metastasis of Progeny Cells Derived from CoCl2-induced Polyploid Giant Cancer Cells [jcancer.org]
- 9. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Determining Optimal Dosage and Concentration of ML145 for Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML145 is a versatile small molecule inhibitor with a dual mechanism of action, making it a valuable tool for a range of biological investigations. It functions as a potent and selective antagonist of the G-protein coupled receptor 35 (GPR35) and as a non-competitive allosteric inhibitor of the Rho family small GTPase, Cell Division Control protein 42 (CDC42).[1][2] Dysregulation of both GPR35 and CDC42 signaling pathways is implicated in numerous pathologies, including cancer and inflammatory diseases.[2][3] This document provides detailed application notes and protocols for determining the optimal dosage and concentration of ML145 for in vitro experiments, along with a summary of its pharmacological data and a discussion of its signaling pathways.
Data Presentation: Quantitative Pharmacological Data for ML145
The following tables summarize the key quantitative data for ML145 to aid in experimental design.
Table 1: In Vitro Potency and Recommended Concentrations of ML145
| Parameter | Value | Assay Conditions | Target | Reference |
| Biochemical IC50 | ~200 nM | Against nucleotide-depleted wild-type CDC42 with Mg2+ and 1 nM GTP | CDC42 | [1] |
| Cell-Based EC50 | 2.1 µM (WT CDC42)2.6 µM (Q61L mutant) | - | CDC42 | [1] |
| GPR35 Antagonist IC50 | 20.1 nM | β-arrestin recruitment assay | Human GPR35 | [2][4] |
| pA2 | 8.67 - 8.83 | BRET-based GPR35-β-arrestin interaction assay in HEK293T cells | Human GPR35 | [5] |
| Recommended In Vitro Concentration Range | 1 - 10 µM | For effective inhibition of CDC42 in most cell culture applications | CDC42 | [1] |
| Recommended In Vitro Concentration Start Point | ~20.1 nM | For GPR35 antagonism in cell-based assays | Human GPR35 | [5] |
Table 2: Physicochemical and Storage Properties of ML145
| Property | Value | Reference |
| Chemical Formula | C24H22N2O5S2 | [6] |
| Molecular Weight | 482.57 g/mol | [6] |
| Appearance | Solid powder | [6] |
| Solubility | Soluble in DMSO (up to 10 mM) | [6] |
| Purity | ≥98% (HPLC) | [6] |
| Storage (Solid Powder) | -20°C for 12 months; 4°C for 6 months | [6] |
| Storage (In DMSO) | -80°C for 6 months; -20°C for 1 month (aliquot to avoid freeze-thaw) | [6] |
Signaling Pathways
ML145's dual activity allows for the targeted inhibition of two distinct signaling pathways.
GPR35 Signaling Pathway
GPR35 is a G protein-coupled receptor that can signal through multiple G protein subtypes, primarily Gαi/o and Gα12/13, as well as through β-arrestin recruitment.[4][7] Agonist binding to GPR35 initiates downstream signaling cascades that can influence cellular processes such as inflammation and cell proliferation.[4] ML145 acts as a competitive antagonist, blocking agonist binding and subsequent downstream signaling.[4]
Caption: GPR35 signaling and ML145 inhibition.
CDC42 Signaling Pathway
CDC42 is a small GTPase that cycles between an active GTP-bound state and an inactive GDP-bound state. In its active form, CDC42 interacts with downstream effectors to regulate cytoskeletal dynamics, cell polarity, proliferation, and migration.[1] ML145 is a non-competitive, allosteric inhibitor that binds to a distinct site on CDC42, locking it in an inactive conformation and preventing its interaction with downstream effectors.[1]
Caption: CDC42 activation cycle and ML145 inhibition.
Experimental Protocols
Protocol 1: Preparation of ML145 Stock Solution
Proper preparation of ML145 stock solutions is critical for reproducible results.[6]
Materials:
-
ML145 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh the desired amount of ML145 powder. To prepare a 10 mM stock solution, use the following calculation:
-
Volume of DMSO (in L) = [Mass of ML145 (in g) / 482.57 ( g/mol )] / 0.010 (mol/L)
-
-
Dissolution: Transfer the weighed powder into a sterile, light-protecting microcentrifuge tube. Add the calculated volume of anhydrous DMSO.[6]
-
Mixing: Cap the tube tightly and vortex at high speed for 1-2 minutes until the powder is completely dissolved. The solution should be clear.[6] Gentle warming to 37°C or brief sonication can aid dissolution.[8]
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[6]
Protocol 2: Determination of Optimal Concentration using a Cell Viability (MTT) Assay
This protocol helps determine the cytotoxic concentration of ML145 and establish a dose-response curve.
Caption: Workflow for MTT cell viability assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
10 mM ML145 stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density to ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of ML145 in complete culture medium to achieve final concentrations ranging from 0.1 µM to 20 µM.[1] Always include a vehicle control with the same final DMSO concentration as the highest ML145 treatment (typically ≤ 0.1%).[1]
-
Incubation: Remove the old medium and add the ML145 dilutions or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1][5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[1][5]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Plot the percentage of cell viability against the ML145 concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity.[1]
Protocol 3: Cell Migration (Wound Healing/Scratch) Assay
This protocol assesses the effect of ML145 on collective cell migration.
Caption: Workflow for wound healing assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
10 mM ML145 stock solution in DMSO
-
Sterile pipette tips
-
Imaging system (microscope with camera)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cells in a culture plate and grow until they form a confluent monolayer.
-
Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.[1]
-
ML145 Treatment: Add fresh culture medium containing the desired concentration of ML145 (e.g., 5 µM, 10 µM) or a vehicle control. A serum-reduced medium (e.g., 1-2% FBS) is recommended to minimize cell proliferation effects.[1]
-
Image Acquisition: Capture an initial image (t=0) of the wound. Incubate the plate at 37°C and 5% CO2 and acquire images of the same wound area at regular intervals (e.g., 6, 12, 24 hours).[1]
-
Data Analysis: Measure the width or area of the wound at each time point using image analysis software. Compare the rate of wound closure between ML145-treated and control groups to determine the effect on cell migration.[1]
Considerations for In Vivo Studies
A thorough review of the scientific literature reveals a significant lack of quantitative data for ML145 in in vivo models.[9] This is primarily due to the compound's pronounced species-dependent activity, particularly concerning its GPR35 antagonism. ML145 is a high-affinity antagonist for human GPR35 but shows no significant activity at rodent (mouse and rat) orthologs.[9][10] Therefore, using ML145 in rodent models to study GPR35 antagonism is not recommended.[9]
Information regarding the in vivo use of ML145 as a CDC42 inhibitor is also scarce.[9] While hypothetical protocols can be designed, they would require extensive validation. Any researcher considering in vivo studies with ML145 should perform preliminary dose-ranging, pharmacokinetic (PK), and pharmacodynamic (PD) studies to determine a safe and effective dose, as well as to understand its absorption, distribution, metabolism, and excretion profile.[9]
Conclusion
ML145 is a potent dual-activity inhibitor of GPR35 and CDC42, making it a valuable research tool. For in vitro studies, a concentration range of 1-10 µM is generally effective for CDC42 inhibition, while concentrations around its IC50 of 20.1 nM are a good starting point for GPR35 antagonism.[1][5] It is crucial for researchers to perform dose-response experiments to determine the optimal concentration for their specific cell line and assay. The provided protocols offer a framework for the preparation and application of ML145 in common cell-based assays. Due to significant species selectivity, the use of ML145 in rodent-based in vivo studies targeting GPR35 is not advised.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of ML145
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML145 is a potent and highly selective antagonist of the human G protein-coupled receptor 35 (GPR35).[1] GPR35 is an orphan receptor implicated in various physiological and pathological processes, including inflammation and cancer.[1] These application notes provide a comprehensive guide to the in vivo administration of ML145, addressing the significant challenges posed by its species selectivity and offering detailed protocols for its use in appropriate animal models.
Critical Consideration: Species Selectivity
A primary challenge in the in vivo evaluation of ML145 is its marked species selectivity. ML145 is a potent antagonist of human GPR35 but exhibits significantly lower affinity for rodent orthologs.[2][3] This renders standard preclinical studies in wild-type mice and rats ineffective for assessing the in vivo efficacy and pharmacokinetics of ML145.
Solution: The most appropriate in vivo models for studying the effects of ML145 are humanized GPR35 mouse models , which express the human GPR35 receptor. Several such models are commercially available and provide a viable platform for preclinical evaluation.
Quantitative Data
Due to the challenges of species selectivity, there is a scarcity of publicly available in vivo quantitative data for ML145. The following table summarizes the available in vitro potency data, which underscores its selectivity for the human receptor.
| Parameter | Species | Assay Type | Value (IC₅₀) | Reference |
| Potency | Human | β-arrestin recruitment | 20.1 nM | [1] |
| Selectivity | Human vs. Rodent | β-arrestin recruitment | High selectivity for human GPR35 | [2][3] |
Experimental Protocols
While a specific, validated in vivo administration protocol for ML145 has not been widely published, the following protocols are adapted from methodologies used for similar compounds and are recommended as a starting point for studies in humanized GPR35 mice.
Protocol 1: Intraperitoneal (i.p.) Administration of ML145 in Humanized GPR35 Mice
This protocol is adapted from a method for the related compound ML141.[4]
Objective: To administer ML145 via intraperitoneal injection to evaluate its in vivo efficacy or pharmacokinetics.
Materials:
-
ML145
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Syringes and needles (e.g., 27-30 gauge)
-
Humanized GPR35 mice
Formulation Preparation (prepare fresh before each administration):
-
Prepare a 100% DMSO stock solution of ML145. The concentration will depend on the desired final dosing concentration.
-
For the working solution, dilute the DMSO stock in a vehicle mixture. A commonly used vehicle consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4]
-
Ensure the final solution is clear and free of precipitation. Gentle warming and vortexing may be required.
Administration Procedure:
-
Weigh each animal to determine the correct injection volume.
-
Calculate the required volume based on the desired dosage (e.g., in mg/kg) and the concentration of the working solution. A typical injection volume is 10 µL/g of body weight.[4]
-
Restrain the mouse appropriately.
-
Administer the ML145 formulation via intraperitoneal injection.
-
Monitor the animals closely for any signs of adverse effects post-injection.
Protocol 2: Pharmacokinetic Study of ML145 in Humanized GPR35 Mice
This protocol provides a general framework for assessing the pharmacokinetic profile of ML145.
Objective: To determine the pharmacokinetic parameters of ML145 following administration.
Materials:
-
ML145 formulation (prepared as in Protocol 1)
-
Humanized GPR35 mice
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
-
Anesthetic (if required for blood collection)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Administer ML145 to a cohort of humanized GPR35 mice via the desired route (e.g., intraperitoneal, oral).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration).
-
Process the blood samples to separate plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for ML145 concentration using a validated analytical method such as LC-MS/MS.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.
Visualizations
GPR35 Signaling Pathway
GPR35 is known to couple to multiple G protein subtypes, primarily Gαi/o and Gα12/13, and can also signal through a G protein-independent pathway involving β-arrestin recruitment. ML145 acts as an antagonist, blocking these downstream signaling events.
Caption: GPR35 signaling pathways and the antagonistic action of ML145.
Experimental Workflow for In Vivo Administration
The following diagram outlines a general workflow for an in vivo study of ML145 in a humanized mouse model.
References
Preparation and solubility of ML 145 for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML145 is a potent and selective antagonist of the G protein-coupled receptor 35 (GPR35).[1][2] It serves as a valuable chemical probe for investigating the physiological and pathophysiological roles of GPR35, an orphan receptor implicated in various inflammatory diseases, cardiovascular conditions, and cancer.[2] With an IC50 of approximately 20.1 nM for human GPR35, ML145 exhibits over 1,000-fold selectivity for GPR35 compared to the related receptor GPR55.[3][4] This document provides detailed protocols for the preparation and solubilization of ML145 for laboratory use, along with relevant physicochemical data and pathway information.
Data Presentation
Physicochemical Properties of ML145
| Property | Value |
| Chemical Formula | C24H22N2O5S2[3][5] |
| Molecular Weight | 482.57 g/mol [4][5] |
| Appearance | Solid powder[2][3] |
| Purity | ≥98% (HPLC)[6] |
| CAS Number | 1164500-72-4[3][5] |
Solubility of ML145
| Solvent | Maximum Concentration |
| DMSO | 48.26 mg/mL (100 mM) |
| DMSO | 50 mg/mL (103.61 mM) with sonication[7] |
| DMSO | 10 mM[2][3] |
Note: Solubility can vary between batches and suppliers. It is recommended to start with a lower concentration and optimize as needed. Gentle warming (e.g., 37°C) and vortexing or sonication can aid in dissolution.[8]
Experimental Protocols
Protocol 1: Preparation of a 10 mM ML145 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of ML145 in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
ML145 powder
-
Anhydrous or high-purity DMSO
-
Sterile, amber or light-protecting microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of ML145 powder to equilibrate to room temperature before opening to prevent moisture condensation.[8]
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of ML145 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.4826 mg of ML145. For easier handling and improved accuracy, it is often more practical to prepare a larger volume (e.g., weigh 4.826 mg for 1 mL of a 10 mM solution).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the ML145 powder.
-
Mixing: Securely cap the tube and vortex at a high speed for 1-2 minutes, or until the powder is completely dissolved.[2] Visually inspect the solution against a light source to ensure no undissolved particles remain. If solubility issues persist, gentle warming in a 37°C water bath or brief sonication can be applied.[8]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[8] Store the aliquots at -20°C for short-term storage (months) or at -80°C for long-term storage (up to 6 months).[3][8] When stored properly as a solid, ML145 is stable for over two years.[5][7]
Protocol 2: Preparation of Working Solutions in Aqueous Media
ML145 has low aqueous solubility, and care must be taken when diluting DMSO stock solutions into aqueous buffers or cell culture media to avoid precipitation.[8]
Procedure:
-
Pre-warm Aqueous Medium: Pre-warm the desired aqueous buffer or cell culture medium to 37°C.[8]
-
Serial Dilution (Recommended): To minimize precipitation, perform serial dilutions. For instance, to prepare a 10 µM working solution from a 10 mM stock:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM ML145 stock solution to 990 µL of the pre-warmed aqueous medium to get a 100 µM solution.
-
Further dilute this intermediate solution 1:10 by adding 100 µL of the 100 µM solution to 900 µL of the pre-warmed aqueous medium to achieve the final 10 µM concentration.
-
-
Direct Dilution (for lower concentrations): For lower final concentrations, direct dilution may be possible. Add the DMSO stock solution dropwise to the pre-warmed aqueous medium while vortexing or stirring vigorously to ensure rapid and uniform mixing.[8]
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO used in the experimental samples to account for any solvent effects. The final DMSO concentration in cell-based assays should typically not exceed 0.5% (v/v) to avoid cytotoxicity.[8]
Mandatory Visualization
Caption: GPR35 signaling pathway and the inhibitory action of ML145.
Caption: Experimental workflow for preparing ML145 stock solution.
References
Application Notes and Protocols for Measuring Phospholipase D Activity Utilizing Small Molecule Inhibitors
Initial Clarification: The Role of ML145
Current scientific literature identifies ML145 as a potent and selective antagonist of the G-protein coupled receptor 35 (GPR35) and a non-competitive inhibitor of the cell division control protein 42 (Cdc42) GTPase.[1][2][3] Its primary mechanism of action is not the direct inhibition of phospholipase D (PLD). It is possible that the query refers to other well-characterized PLD inhibitors, such as ML298 (a PLD2-selective inhibitor) or ML299 (a dual PLD1/2 inhibitor).[4]
This document provides detailed application notes and protocols for the use of a representative small molecule inhibitor to measure PLD activity, which can be adapted for specific inhibitors like ML298, ML299, or others.
Introduction to Phospholipase D and its Measurement
Phospholipase D (PLD) is a crucial enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC) to generate phosphatidic acid (PA) and choline (B1196258).[5] PA is a key lipid second messenger involved in a myriad of cellular processes, including membrane trafficking, cytoskeletal organization, and cell proliferation.[4][5] Dysregulation of PLD activity has been implicated in various diseases, including cancer and neurodegenerative disorders.[5][6] Therefore, the accurate measurement of PLD activity is vital for both basic research and drug development.
One common method to measure PLD activity involves the use of specific small molecule inhibitors. These inhibitors can be used to validate PLD's role in a specific signaling pathway and to quantify its enzymatic activity by measuring the reduction in product formation in the presence of the inhibitor.
Phospholipase D Signaling Pathway
PLD is activated by a wide range of stimuli, including growth factors, cytokines, and neurotransmitters, through receptors like G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[7] The activation of PLD leads to the production of PA, which in turn modulates the activity of downstream effector proteins.
Caption: Simplified Phospholipase D signaling pathway.
Quantitative Data: Potency of Selected PLD Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of an inhibitor. The table below summarizes the IC50 values for several well-characterized PLD inhibitors against PLD1 and PLD2 isoforms.
| Inhibitor | Target | IC50 (Biochemical Assay) | IC50 (Cell-based Assay) | Reference |
| VU0359595 | PLD1 selective | 3.7 nM | - | [8] |
| VU0364739 | PLD2 selective | 20 nM | - | [8] |
| ML298 | PLD2 selective | 355 nM | >20,000 nM (for PLD1) | [4] |
| ML299 | Dual PLD1/2 | PLD1: 48 nM, PLD2: 84 nM | PLD1: 6 nM, PLD2: 20 nM | [4] |
Experimental Protocols
Measuring PLD activity using a small molecule inhibitor typically involves a coupled enzymatic assay. In this assay, the choline produced from the PLD-catalyzed hydrolysis of PC is used in a series of reactions that result in a fluorescent or colorimetric signal. The inhibitor's effect is quantified by the reduction in this signal.
Experimental Workflow: In Vitro PLD Activity Assay
Caption: Workflow for an in vitro PLD activity assay.
Protocol: In Vitro Fluorometric PLD Activity Assay
This protocol is adapted from commercially available PLD activity assay kits and is a general guideline.[9]
1. Materials and Reagents:
-
Purified recombinant PLD1 or PLD2 enzyme
-
Phosphatidylcholine (PC) substrate
-
PLD inhibitor (e.g., ML299)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.4, with 5 mM CaCl2)
-
Choline Oxidase
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, Amplex Red)
-
96-well black, flat-bottom microplate
-
Microplate reader capable of fluorescence detection (Excitation: ~530-560 nm, Emission: ~590-600 nm)
2. Reagent Preparation:
-
PLD Enzyme Solution: Dilute the purified PLD enzyme to the desired concentration in cold Assay Buffer. Keep on ice.
-
PC Substrate Solution: Prepare a stock solution of PC in a suitable solvent (e.g., ethanol) and then dilute in Assay Buffer to the final working concentration.
-
PLD Inhibitor Stock: Prepare a concentrated stock solution of the PLD inhibitor in DMSO.
-
Inhibitor Dilutions: Perform serial dilutions of the PLD inhibitor stock in Assay Buffer to obtain a range of concentrations for IC50 determination. Include a vehicle control (DMSO in Assay Buffer).
-
Detection Mix: Prepare a fresh mixture containing choline oxidase, HRP, and the fluorescent probe in Assay Buffer according to the manufacturer's instructions. Protect from light.
3. Assay Procedure:
-
Add 20 µL of each PLD inhibitor dilution (or vehicle control) to the wells of the 96-well plate.
-
Add 20 µL of the diluted PLD enzyme solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the PLD reaction by adding 20 µL of the PC substrate solution to each well.
-
Immediately add 40 µL of the Detection Mix to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes using a microplate reader.
4. Data Analysis:
-
For each concentration of the inhibitor, calculate the rate of reaction (change in fluorescence over time).
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol: Cell-Based PLD Activity Assay
This protocol measures PLD activity in intact cells.
1. Materials and Reagents:
-
Cell line of interest cultured in appropriate media
-
PLD inhibitor
-
PLD activator (e.g., phorbol (B1677699) 12-myristate 13-acetate - PMA)
-
Cell lysis buffer
-
PLD activity assay kit (as described in the in vitro protocol)
2. Assay Procedure:
-
Seed cells in a 96-well plate and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of the PLD inhibitor (or vehicle control) for 1-2 hours.
-
Stimulate the cells with a PLD activator (e.g., PMA) for a specified time (e.g., 30 minutes).
-
Wash the cells with cold PBS and lyse them.
-
Centrifuge the cell lysates to pellet cellular debris.
-
Transfer the supernatant (containing the PLD enzyme) to a new 96-well plate.
-
Measure the PLD activity in the lysates using the in vitro assay protocol described above (from step 5 of the assay procedure).
3. Data Analysis:
-
Analyze the data as described for the in vitro assay to determine the IC50 of the inhibitor in a cellular context.
Conclusion
While ML145 is not a direct inhibitor of PLD, a range of potent and selective small molecule inhibitors are available for measuring PLD activity. The provided protocols and data serve as a comprehensive guide for researchers and scientists to utilize these tools effectively in their studies of PLD signaling in both health and disease. The choice of inhibitor will depend on the specific PLD isoform of interest and the experimental system being used.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and ML299 that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Phospholipase D Inhibitors with Improved Drug-like Properties and Central Nervous System Penetrance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Phospholipase D Inhibitors with Improved Drug-like Properties and Central Nervous System Penetrance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Activity-based, bioorthogonal imaging of phospholipase D reveals spatiotemporal dynamics of GPCR–Gq signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospholipase D Activity Assay Kit (Colorimetric) (ab183306) is not available | Abcam [abcam.com]
Application Notes and Protocols for ML145 in Immunological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ML145, a potent and selective inhibitor of the Rho family small GTPase, Cell Division Control protein 42 (CDC42), in immunological research. ML145 serves as a valuable tool for investigating the multifaceted roles of CDC42 in immune cell function, including migration, activation, and inflammatory responses.
Introduction to ML145
ML145 is a reversible, non-competitive allosteric inhibitor of CDC42. It binds to a site distinct from the GTP-binding pocket, locking CDC42 in an inactive conformation and preventing its interaction with downstream effectors. This targeted inhibition allows for the specific interrogation of CDC42-mediated cellular processes. Dysregulation of CDC42 signaling has been implicated in various immune-related disorders, making ML145 a critical compound for both basic research and therapeutic exploration.
Quantitative Data Summary
The following table summarizes key quantitative data for ML145 and other relevant CDC42 inhibitors. This information is crucial for designing experiments and interpreting results.
| Parameter | Value | Cell/System | Assay Conditions | Reference |
| ML145 Biochemical IC50 | ~200 nM | Purified CDC42 protein | Against nucleotide-depleted wild-type CDC42 with Mg2+ and 1 nM GTP | [1] |
| ML145 Cell-Based EC50 | 2.1 µM | Cells expressing wild-type CDC42 | Not specified | [1] |
| ML145 Recommended Concentration | 1-10 µM | Most cell culture applications | Effective inhibition without significant cytotoxicity | [1] |
| CASIN (another CDC42 inhibitor) Effect on Cytokines | Decreased IL-1β, IL-1α, and IFNγ | Aged female C57BL/6 mice | Systemic treatment | [2] |
| ML141 (another CDC42 inhibitor) Effect on Signaling | Decreased pERK1/2 and pAKT | WASp-deficient T and B cells | Western blot | [3] |
Key Immunological Applications and Protocols
The inhibition of CDC42 by ML145 can be leveraged to study a variety of immunological processes. Below are detailed protocols for assessing the effect of ML145 on key immune cell functions.
T Cell Migration Assay (Transwell Assay)
Objective: To evaluate the effect of ML145 on the chemotaxis of T lymphocytes.
Experimental Workflow:
Caption: Workflow for T Cell Migration Assay with ML145.
Protocol:
-
Cell Preparation:
-
Isolate primary T cells from human peripheral blood or mouse spleen using standard methods (e.g., density gradient centrifugation followed by negative selection).
-
Resuspend the purified T cells in serum-free RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
-
ML145 Treatment:
-
Prepare a stock solution of ML145 in DMSO (e.g., 10 mM).
-
Dilute the ML145 stock solution in serum-free RPMI 1640 to achieve final concentrations ranging from 1 µM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest ML145 dose).
-
Pre-incubate the T cells with the different concentrations of ML145 or vehicle for 30-60 minutes at 37°C.
-
-
Transwell Migration Assay:
-
Use Transwell inserts with a pore size of 3-5 µm.
-
Add 600 µL of RPMI 1640 containing a chemoattractant (e.g., 100 ng/mL CXCL12) to the lower chamber of a 24-well plate.
-
Add 100 µL of the ML145-treated T cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification:
-
Carefully remove the Transwell insert.
-
Collect the migrated cells from the lower chamber.
-
Quantify the number of migrated cells using a hemocytometer, an automated cell counter, or by flow cytometry.
-
Macrophage Phagocytosis Assay
Objective: To determine the effect of ML145 on the phagocytic capacity of macrophages.
Experimental Workflow:
References
Application Notes and Protocols for Investigating Membrane Trafficking with ML145
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ML145, a potent and selective inhibitor of Cell Division Control protein 42 (Cdc42), for investigating the intricate processes of membrane trafficking. Cdc42 is a critical Rho family small GTPase that acts as a molecular switch, regulating a wide array of cellular functions, including cytoskeletal dynamics, cell polarity, and vesicle transport.[1] By inhibiting Cdc42, ML145 serves as an invaluable tool to elucidate the specific roles of this protein in various stages of membrane trafficking, from vesicle formation and transport to fusion with target membranes.
Mechanism of Action
ML145 is a reversible, non-competitive, allosteric inhibitor of Cdc42.[1] It binds to a site distinct from the GTP-binding pocket, locking Cdc42 in an inactive GDP-bound state. This prevents its interaction with downstream effectors, thereby blocking the initiation of Cdc42-mediated signaling cascades that are essential for processes such as actin polymerization, which provides the force for vesicle movement and membrane remodeling.[1]
Data Presentation: Quantitative Analysis of ML145 Effects
The following tables present hypothetical yet representative quantitative data that can be generated using the protocols described in this document. These tables are designed to illustrate how to structure experimental results for clear comparison and interpretation.
Table 1: Effect of ML145 on Clathrin-Mediated Endocytosis of Transferrin
| ML145 Concentration (µM) | Internalized Transferrin (Normalized Fluorescence Intensity) | Number of Endocytic Pits per 100 µm² |
| 0 (Vehicle Control) | 1.00 ± 0.08 | 25 ± 3 |
| 1 | 0.72 ± 0.06 | 18 ± 2 |
| 5 | 0.45 ± 0.05 | 11 ± 2 |
| 10 | 0.21 ± 0.04 | 6 ± 1 |
Table 2: Impact of ML145 on Secretory Vesicle Trafficking and Exocytosis
| ML145 Concentration (µM) | Vesicle Velocity (µm/sec) | Frequency of Exocytic Events (events/min) |
| 0 (Vehicle Control) | 0.85 ± 0.12 | 15 ± 2 |
| 1 | 0.61 ± 0.09 | 10 ± 1 |
| 5 | 0.33 ± 0.07 | 5 ± 1 |
| 10 | 0.15 ± 0.04 | 2 ± 1 |
Table 3: ML145 Influence on Golgi Apparatus Integrity and Cargo Trafficking
| ML145 Concentration (µM) | Golgi Fragmentation Index | Anterograde Cargo Transport (ER-to-Golgi) |
| 0 (Vehicle Control) | 1.0 ± 0.1 | 100% |
| 1 | 1.8 ± 0.2 | 75% |
| 5 | 3.2 ± 0.4 | 40% |
| 10 | 5.5 ± 0.6 | 15% |
Experimental Protocols
General Guidelines for ML145 Usage
-
Solubility and Storage: ML145 is soluble in DMSO. Prepare a stock solution of 10-20 mM in sterile DMSO and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]
-
Working Concentration: For most cell culture applications, a concentration range of 1-10 µM is recommended to achieve effective inhibition of Cdc42 without inducing significant cytotoxicity.[1] It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and assay.
Protocol 1: Investigating Clathrin-Mediated Endocytosis
This protocol details a method to assess the effect of ML145 on the internalization of a classic cargo, transferrin, which enters the cell via clathrin-mediated endocytosis.
Materials:
-
Cell line of interest cultured on glass-bottom dishes
-
ML145 stock solution (10 mM in DMSO)
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Serum-free cell culture medium
-
Fixative (e.g., 4% paraformaldehyde)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes to reach 60-70% confluency on the day of the experiment.
-
ML145 Pre-treatment: Treat the cells with the desired concentrations of ML145 (or vehicle control) in serum-free medium for 1-2 hours at 37°C.
-
Cargo Internalization: Add fluorescently labeled transferrin to the medium and incubate for 15-30 minutes at 37°C to allow for internalization.
-
Acid Wash: To remove non-internalized, surface-bound transferrin, briefly wash the cells with a pre-chilled acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0).
-
Fixation: Immediately fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Imaging and Analysis: Acquire images using a confocal microscope. Quantify the internalized transferrin by measuring the total fluorescence intensity per cell using image analysis software (e.g., ImageJ). The number of endocytic pits can be quantified by analyzing the density of fluorescent puncta.
Protocol 2: Analyzing Secretory Vesicle Trafficking and Exocytosis
This protocol describes a method to visualize and quantify the effect of ML145 on the trafficking of secretory vesicles to the plasma membrane and their subsequent fusion (exocytosis).
Materials:
-
Cell line capable of regulated secretion (e.g., PC12, INS-1)
-
Plasmid encoding a fluorescently tagged secretory cargo (e.g., NPY-mCherry)
-
Transfection reagent
-
ML145 stock solution (10 mM in DMSO)
-
Stimulation buffer (e.g., high potassium buffer to induce depolarization)
-
Total Internal Reflection Fluorescence (TIRF) microscope
Procedure:
-
Transfection: Transfect cells with the plasmid encoding the fluorescent secretory cargo and plate them on glass-bottom dishes. Allow 24-48 hours for expression.
-
ML145 Treatment: Treat the cells with ML145 or vehicle control for 1-2 hours.
-
Live-Cell Imaging: Mount the dish on a TIRF microscope equipped with a temperature-controlled chamber.
-
Baseline Recording: Acquire a baseline time-lapse movie of the fluorescently tagged vesicles near the plasma membrane.
-
Stimulation and Recording: Perfuse the cells with the stimulation buffer to trigger exocytosis while continuously recording.
-
Data Analysis: Track the movement of individual vesicles to determine their velocity. Quantify the number of exocytic events (sudden disappearance of fluorescence upon vesicle fusion) per cell per unit of time.
Protocol 3: Assessing Golgi Apparatus Integrity and Anterograde Trafficking
This protocol outlines a method to study the impact of ML145 on the structure of the Golgi apparatus and the transport of cargo from the endoplasmic reticulum (ER) to the Golgi.
Materials:
-
Cell line of interest
-
Antibodies against a Golgi marker (e.g., GM130) and a cargo protein
-
Fluorescently labeled secondary antibodies
-
ML145 stock solution (10 mM in DMSO)
-
Brefeldin A (as a positive control for Golgi disruption)
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips and treat with ML145, vehicle control, or Brefeldin A for the desired duration (e.g., 2-4 hours).
-
Immunofluorescence Staining: Fix, permeabilize, and stain the cells with primary antibodies against the Golgi marker and the cargo protein, followed by fluorescently labeled secondary antibodies.
-
Imaging: Acquire z-stack images of the Golgi apparatus using a confocal microscope.
-
Analysis of Golgi Integrity: Assess the morphology of the Golgi. A fragmented Golgi will appear as dispersed puncta rather than a compact perinuclear ribbon. Quantify the degree of fragmentation using an appropriate index (e.g., by measuring the dispersion of the Golgi marker signal).
-
Analysis of Anterograde Transport: To specifically assess ER-to-Golgi transport, a temperature-sensitive cargo protein (e.g., VSV-G-tsO45-GFP) can be used. Cells are first incubated at a restrictive temperature (40°C) to accumulate the cargo in the ER, then shifted to a permissive temperature (32°C) in the presence of ML145 to allow transport to the Golgi. The arrival of the cargo at the Golgi is then monitored by microscopy.
Visualizations
The following diagrams illustrate the conceptual frameworks for the signaling pathways and experimental workflows described.
Caption: Cdc42 signaling pathway in membrane trafficking.
Caption: Experimental workflow for endocytosis assay.
Caption: Logical relationship of ML145's effect.
References
ML145 as a Potential Tool in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML145 is a small molecule that has emerged as a valuable tool in drug discovery and development due to its dual inhibitory activity against two distinct signaling proteins: G-protein coupled receptor 35 (GPR35) and Cell Division Control protein 42 (Cdc42).[1] This unique pharmacological profile makes ML145 a subject of interest for investigating cellular processes regulated by these targets and for exploring their therapeutic potential in various diseases, including cancer.[1][2]
GPR35 is an orphan receptor implicated in physiological and pathological processes such as inflammation and cancer.[1][3] Cdc42, a member of the Rho family of small GTPases, is a critical regulator of cell polarity, cytoskeletal dynamics, cell migration, and proliferation.[1][4] Dysregulation of Cdc42 signaling is frequently associated with tumor growth, invasion, and metastasis.[2][5]
These application notes provide a comprehensive overview of ML145, including its mechanism of action, quantitative data from various assays, and detailed protocols for its use in both in vitro and in vivo research settings.
Mechanism of Action
ML145 exhibits a dual mechanism of action:
-
GPR35 Antagonism: ML145 is a potent and selective antagonist of human GPR35.[1][6] By blocking the activity of GPR35, ML145 is believed to inhibit pro-tumorigenic signals associated with cell survival and proliferation.[1] It is important to note that ML145 shows significant species selectivity, with high affinity for human GPR35 but no significant activity at rodent GPR35 orthologs.[3][7]
-
Cdc42 Inhibition: ML145 acts as a non-competitive, allosteric inhibitor of Cdc42.[1][5] It binds to a site distinct from the GTP-binding pocket, locking Cdc42 in an inactive state.[5] This prevents its interaction with downstream effectors, thereby disrupting signaling cascades that control cytoskeletal arrangement, cell motility, and other cellular processes.[2][4][5]
Data Presentation
The following tables summarize the quantitative data for ML145's activity from biochemical and cell-based assays.
Table 1: In Vitro Inhibitory Activity of ML145
| Target | Assay Type | Species | IC50 / Potency | Reference |
| Human GPR35 | β-arrestin recruitment | Human | 20.1 nM | [1][7] |
| Human GPR35 | BRET-based GPR35-β-arrestin interaction | HEK293T | pA2: 8.67-8.83 | [7] |
| Cdc42 | Biochemical GTPase activity | - | ~200 nM (with Mg2+) | [1] |
| Cdc42 | G-LISA™ (Cdc42 Activation) | 3T3 cells (EGF-stimulated) | <10 µM | [8] |
Table 2: Recommended Concentration Range for Cell-Based Assays
| Assay Type | Recommended Concentration Range | Notes | Reference |
| General Cell Culture Applications | 1-10 µM | Effective inhibition of Cdc42 without significant cytotoxicity. | [5] |
| Cell Viability (MTT Assay) | 0.1 µM to 20 µM (for dose-response) | To determine the optimal non-toxic concentration. | [5] |
| Wound Healing (Scratch) Assay | 1, 5, 10, 20 µM | To assess effects on collective cell migration. | [2] |
| Transwell Invasion Assay | Varies (requires optimization) | To evaluate the impact on cancer cell invasion. | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by ML145 and a general workflow for its application in cell-based assays.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the effects of ML145.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of ML145 and to establish a suitable concentration range for further experiments.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
ML145
-
DMSO (vehicle)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for exponential growth over the course of the experiment and incubate for 24 hours to allow for attachment.[5][7]
-
ML145 Treatment: Prepare serial dilutions of ML145 in complete culture medium to achieve final concentrations typically ranging from 0.1 µM to 20 µM.[5] Include a vehicle control with the same concentration of DMSO as the highest ML145 treatment.[5][7] Remove the old medium and add 100 µL of the prepared ML145 dilutions or vehicle control to the respective wells.[5]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.[5][7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[5][7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Cell Migration Assessment (Wound Healing/Scratch Assay)
This assay is used to evaluate the effect of ML145 on collective cell migration.[2]
Materials:
-
Cancer cell line of interest
-
Complete and serum-free culture medium
-
ML145
-
DMSO (vehicle)
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
PBS
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.[2]
-
Cell Starvation (Optional): To minimize cell proliferation, replace the complete medium with serum-free medium and incubate for 12-24 hours.[2]
-
Creating the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[2]
-
Washing: Gently wash the wells twice with PBS to remove detached cells.[2]
-
Treatment with ML145: Add fresh serum-free or complete medium containing various concentrations of ML145 (e.g., 1, 5, 10, 20 µM) or vehicle control to the respective wells.[2]
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area.
Protocol 3: Cell Invasion Assessment (Transwell Invasion Assay)
This assay assesses the ability of cancer cells to invade through a basement membrane matrix in the presence of ML145.[2]
Materials:
-
Cancer cell line of interest
-
Serum-free and complete culture medium
-
ML145
-
DMSO (vehicle)
-
Transwell inserts with Matrigel-coated membranes (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Cell Preparation and Seeding: Serum-starve the cancer cells for 12-24 hours.[5] Trypsinize and resuspend the cells in serum-free medium containing the desired concentration of ML145 or vehicle control.[5] Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the Matrigel-coated inserts.[5]
-
Invasion Assay: Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.[5]
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.[5]
-
Staining and Visualization: After incubation, carefully remove the non-invading cells from the upper surface of the insert membrane with a cotton swab.[5] Fix and stain the invading cells on the lower surface of the membrane.
-
Data Acquisition: Count the number of stained, invaded cells in several microscopic fields for each insert.
-
Data Analysis: Calculate the average number of invaded cells per field and compare the ML145-treated groups to the vehicle control.
Considerations for In Vivo Studies
While extensive in vivo data for ML145 is limited, the following general guidelines should be considered for researchers planning animal studies.[3]
-
Species Selectivity: Due to the lack of significant activity of ML145 on rodent GPR35, in vivo studies in mice or rats aiming to investigate GPR35 antagonism may not yield relevant results.[3] Studies focusing on Cdc42 inhibition may be more feasible, but specific protocols for ML145 in this context are not well-documented.[3]
-
Vehicle Selection: A suitable vehicle is required to solubilize the hydrophobic ML145 for administration. Common vehicles include DMSO, PEG400, Tween 80, and saline, or combinations thereof.[3]
-
Dose-Ranging and MTD Studies: It is essential to perform a dose-ranging study to determine the maximum tolerated dose (MTD) of ML145 in the chosen animal model.[3] This typically involves starting with a low dose (e.g., 1-5 mg/kg) and escalating in different cohorts.[3]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Before efficacy studies, understanding the PK/PD profile is crucial.[3] This involves administering a single dose, collecting blood samples at various time points to determine parameters like half-life and maximum concentration, and assessing target engagement (e.g., Cdc42 activity) in relevant tissues.[3]
-
Routes of Administration: Potential routes of administration include intraperitoneal (IP), oral gavage (PO), intravenous (IV), and subcutaneous (SC) injection.[3]
Conclusion
ML145 is a potent dual inhibitor of GPR35 and Cdc42, making it a versatile research tool for dissecting the roles of these proteins in various cellular functions, particularly in the context of cancer biology. The provided data and protocols offer a solid foundation for researchers to design and execute experiments to explore the therapeutic potential of targeting these pathways. Careful consideration of its species selectivity is paramount for the design of meaningful in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Potent and Selective Inhibitor of Cdc42 GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Addressing common issues in experiments with ML 145
Welcome to the technical support center for ML 145. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments with this compound, a novel kinase inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the success and reproducibility of your work.
I. Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays
A common challenge in assessing the efficacy of a new compound is variability in cell viability assay results. This guide provides a systematic approach to troubleshooting inconsistent outcomes with this compound.
Problem: High variability in IC50 values for this compound across experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Solubility and Stability | Ensure complete solubilization of this compound in DMSO for the stock solution. Precipitation upon dilution into aqueous media can be a major source of variability.[1] Prepare fresh dilutions for each experiment and visually inspect for precipitates. The stability of this compound in cell culture media can vary; consider assessing its stability over the course of your experiment.[2] |
| Cell Health and Plating Density | Use cells that are in the exponential growth phase and at a consistent passage number to avoid phenotypic drift. Optimize and standardize cell seeding density to avoid issues related to overgrowth or insufficient cell numbers. |
| Assay Interference | This compound may directly interfere with assay reagents. Run controls with this compound in cell-free media to test for direct reactions with assay components like MTT or resazurin.[3] Consider using an alternative assay, such as the Sulforhodamine B (SRB) assay, which is based on total protein staining and is less susceptible to compound interference.[4] |
| Edge Effects in Multi-well Plates | Evaporation and temperature fluctuations can affect wells on the perimeter of a plate.[3] To mitigate this, fill the outer wells with sterile media or PBS and do not use them for experimental samples.[3] |
| ATP Concentration (for some assays) | For assays that measure ATP levels as a readout of viability (e.g., CellTiter-Glo®), be aware that this compound, as an ATP-competitive inhibitor, might influence results.[5] |
Logical Workflow for Troubleshooting Cell Viability Assays:
References
Technical Support Center: Investigating Potential Off-target Effects of ML145
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of ML145.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of ML145?
A1: The primary and well-established molecular target of ML145 is the human G protein-coupled receptor 35 (GPR35).[1][2][3] ML145 acts as a potent and selective antagonist of GPR35.[2][3][4]
Q2: Is ML145 an inhibitor of the Cdc42 GTPase?
A2: There is some confusion in the scientific literature regarding the activity of ML145. However, the consensus is that ML145 is a selective GPR35 antagonist and is distinct from ML141, which is an inhibitor of the Cdc42 GTPase.[1] These are separate molecules with different chemical structures and primary biological targets. To avoid ambiguity in experimental design and interpretation, it is crucial to source ML145 from a reputable supplier and confirm its identity.
Q3: What is the known selectivity profile of ML145?
A3: ML145 exhibits high selectivity for human GPR35 over the closely related G protein-coupled receptor GPR55, with over 1000-fold greater selectivity.[1] The IC50 for GPR55 is reported to be 21.7 µM, compared to approximately 20.1 nM for GPR35.[1]
Q4: Is ML145 active against rodent GPR35?
A4: No, ML145 demonstrates significant species specificity. It has high potency for human GPR35 but shows little to no activity at the rodent orthologs.[1] This is a critical consideration for the design of in vivo studies, as rodent models may not be suitable for evaluating the on-target effects of ML145.
Q5: What are the known downstream signaling pathways of GPR35 that are inhibited by ML145?
A5: GPR35 activation by an agonist can initiate several downstream signaling cascades. As a competitive antagonist, ML145 blocks these pathways. The primary signaling pathways include G protein-dependent pathways (coupling to Gαi/o and Gα12/13) and a G protein-independent pathway involving β-arrestin recruitment.[1] Inhibition of these pathways by ML145 can affect downstream effectors such as ERK1/2.[4]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during in vitro experiments with ML145.
| Problem | Possible Cause | Suggested Solution |
| No or low antagonist activity observed in an in vitro GPR35 assay. | Species Mismatch: The assay is being performed with rodent cells or receptors. | ML145 is not active against rodent GPR35. Ensure the assay utilizes human GPR35 or cell lines endogenously expressing the human receptor.[1] |
| Compound Insolubility: ML145 may have precipitated out of the aqueous assay buffer. | Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the final aqueous assay medium. Ensure the final DMSO concentration is low (typically ≤ 0.5%) and consistent across all conditions, including vehicle controls.[1] | |
| Compound Degradation: ML145 may be unstable in solution. | It is recommended to prepare fresh solutions of ML145 for each experiment. If using a stock solution, aliquot and store at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1] | |
| Incorrect Assay Conditions: The agonist concentration used to stimulate the receptor may be too high. | Perform an agonist dose-response curve to determine the EC80 concentration. Use this concentration for antagonist inhibition assays to ensure a sufficient window for observing a rightward shift in the agonist dose-response curve.[1] | |
| High background signal in the assay. | Non-specific Binding: ML145 may be binding to other components in the assay, such as the plate or other proteins. | Include appropriate controls, such as cells not expressing GPR35, to assess non-specific effects. Consider adding a small amount of a non-ionic surfactant like Pluronic F-68 (0.01-0.1%) to the assay buffer to reduce non-specific binding.[1] |
| Cell Health Issues: Unhealthy or stressed cells can lead to a high background signal. | Ensure cells are in the logarithmic growth phase and have high viability. Optimize cell seeding density and culture conditions. | |
| Inconsistent results between experiments. | Variability in Reagent Preparation: Inconsistent preparation of ML145 solutions or other reagents. | Prepare larger batches of reagents where possible and aliquot for single use to ensure consistency. Always prepare fresh dilutions of ML145 for each experiment. |
| Cell Passage Number: High passage numbers can lead to phenotypic drift and altered receptor expression levels. | Use cells with a consistent and low passage number for all experiments. |
Quantitative Data Summary
The following table summarizes the available quantitative data for ML145.
| Parameter | Value | Assay | Species |
| IC50 | 20.1 nM | β-arrestin recruitment | Human |
| Selectivity vs. GPR55 | >1000-fold | Not specified | Human |
| IC50 (GPR55) | 21.7 µM | Not specified | Human |
Experimental Protocols
Off-Target Screening Protocol (General Approach)
While specific off-target screening data for ML145 is not publicly available, a general approach to assess its selectivity is to use commercially available screening panels.
Objective: To identify potential off-target interactions of ML145 by screening it against a broad range of kinases and other GPCRs.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of ML145 (e.g., 10 mM) in 100% DMSO.
-
Panel Selection:
-
Kinase Panel Screening (e.g., KinaseProfiler™): Submit the compound for screening against a panel of several hundred kinases at a standard concentration (e.g., 10 µM). The percentage of inhibition of kinase activity will be determined. Request follow-up IC50 determination for any "hits" (typically >50% inhibition).[1]
-
GPCR Panel Screening (e.g., SafetyScreen44™ Panel): Screen ML145 at a fixed concentration (e.g., 10 µM) against a panel of GPCRs, ion channels, and transporters. The percentage of displacement of a specific radioligand is measured. Significant activity is generally considered to be >50% inhibition of binding.[1]
-
-
Data Analysis: Compile the percentage inhibition data for all targets. For targets with significant inhibition, determine the IC50 values. This will provide a comprehensive off-target profile for ML145.
β-Arrestin Recruitment Assay
This cell-based assay is a primary method for quantifying the antagonist activity of ML145 at the GPR35 receptor.
Objective: To determine the IC50 of ML145 for the inhibition of agonist-induced β-arrestin-2 recruitment to human GPR35.
Methodology:
-
Cell Culture and Transfection: Use a cell line, such as HEK293, that stably expresses a β-arrestin reporter system (e.g., PathHunter™ β-arrestin cells). Transiently or stably transfect these cells with a vector expressing human GPR35.
-
Assay Preparation:
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of ML145 and a known GPR35 agonist (e.g., Zaprinast).
-
-
Antagonist Treatment: Pre-incubate the cells with varying concentrations of ML145 for a defined period (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add the GPR35 agonist at its EC80 concentration to all wells (except for the negative control) and incubate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Detection: Add the detection reagent (e.g., chemiluminescent substrate) and measure the signal using a luminometer.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the ML145 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
ERK1/2 Phosphorylation Assay
This assay measures the ability of ML145 to inhibit a downstream signaling event following GPR35 activation.
Objective: To determine the effect of ML145 on agonist-induced phosphorylation of ERK1/2.
Methodology:
-
Cell Culture: Plate cells expressing human GPR35 in a multi-well plate and grow to a suitable confluency.
-
Serum Starvation: To reduce basal ERK1/2 phosphorylation, serum-starve the cells for 4-6 hours prior to the experiment.
-
Antagonist Treatment: Pre-incubate the cells with varying concentrations of ML145 for 1-2 hours.
-
Agonist Stimulation: Stimulate the cells with a GPR35 agonist at its EC80 concentration for a pre-determined optimal time (typically 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the relative level of ERK1/2 phosphorylation.
Visualizations
Caption: GPR35 signaling pathway and the inhibitory action of ML145.
Caption: Experimental workflow for identifying potential off-target effects.
Caption: Experimental workflow for the β-arrestin recruitment assay.
References
Stability and proper storage conditions for ML 145
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of ML145, a selective antagonist of GPR35. Below are frequently asked questions and troubleshooting guides to ensure the integrity and successful application of ML145 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for ML145 solid powder?
Proper storage of ML145 powder is crucial to maintain its stability and shelf life. For long-term storage, it is recommended to keep the solid compound in a dry, dark place at -20°C.[1] For short-term use, storage at 0-4°C for days to weeks is also acceptable.[1][2] When stored correctly, the compound has a shelf life of over two years.[2]
Storage Recommendations for ML145 Powder
| Form | Storage Temperature | Duration | Special Conditions |
|---|---|---|---|
| Solid Powder | -20°C | Long-term (months to years) | Store in a dry, dark place.[1][2] |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Store in a dry, dark place.[1][2] |
Q2: How should I prepare and store ML145 stock solutions?
ML145 is most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO).[1][2] Once dissolved, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][3] For long-term stability, storing these aliquots at -80°C is recommended.[1][3]
Storage Recommendations for ML145 Stock Solutions
| Solvent | Storage Temperature | Duration | Special Conditions |
|---|---|---|---|
| DMSO | -80°C | Long-term (up to 6 months) | Aliquot to avoid freeze-thaw cycles.[1][3] |
| DMSO | -20°C | Short-term (up to 1 month) | Aliquot to avoid freeze-thaw cycles.[1][2][3] |
| DMSO | 0 - 4°C | Very short-term (days to weeks) | For immediate use.[2] |
Q3: What is the mechanism of action for ML145?
ML145 is a selective and competitive antagonist of the human G protein-coupled receptor 35 (GPR35), with an IC50 of approximately 20.1 nM.[1][3] It exhibits over 1000-fold selectivity for GPR35 compared to GPR55.[1] GPR35 can couple to various G proteins, including Gαi/o, Gαq/11, and Gα12/13, to modulate downstream signaling pathways. ML145 functions by blocking the activation of these pathways.[1]
Caption: ML145 blocks GPR35 signaling by preventing agonist binding.
Troubleshooting Guide
Issue 1: My ML145 powder is not dissolving in DMSO.
-
Possible Cause: The solvent volume may be insufficient, or the temperature may be too low for efficient dissolution.[1]
-
Solution:
-
Verify Concentration: Ensure you are using a sufficient volume of DMSO. ML145 is reported to be soluble in DMSO up to 10 mM.[3]
-
Gentle Warming: Warm the solution gently in a 37°C water bath to aid dissolution.[1]
-
Agitation: Use a vortex mixer or sonication to help break up any clumps and facilitate dissolving.[1]
-
Issue 2: I see precipitation when I dilute my ML145 DMSO stock into an aqueous buffer (e.g., PBS, cell culture medium).
-
Possible Cause: ML145 has low aqueous solubility. Adding a concentrated DMSO stock directly into an aqueous medium can cause the compound to "crash out" of the solution.[1]
-
Solutions:
-
Lower Final Concentration: Your target concentration in the aqueous solution might be too high. Attempt using a more dilute working solution.[1]
-
Optimize Dilution Method: Add the DMSO stock solution to your aqueous buffer dropwise while vortexing or stirring vigorously to promote rapid mixing.[1] Pre-warming the aqueous buffer to 37°C can also help.[1]
-
Adjust Final DMSO Concentration: While high levels of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated and can help maintain ML145 solubility.[1][3] Always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.[1]
-
Caption: Troubleshooting workflow for ML145 precipitation issues.
Experimental Protocols
Protocol: General Workflow for Assessing ML145 Stability
To ensure the integrity of ML145 over time, particularly for long-term experiments, a stability analysis is recommended. This workflow outlines the key steps for evaluating the stability of an ML145 solution.
Caption: General experimental workflow for ML145 stability testing.
Methodology:
-
Solution Preparation: Prepare a stock solution of ML145 in anhydrous DMSO at a known concentration (e.g., 10 mM). The initial concentration and purity should be confirmed at Day 0 using HPLC.
-
Storage: Aliquot the solution into sterile, light-protecting tubes and store them under various conditions (e.g., -80°C, -20°C, 4°C, and room temperature) to simulate experimental and storage environments.
-
Sample Collection: At designated time points (e.g., Day 0, 7, 14, 30, 60), retrieve one aliquot from each storage condition for analysis.
-
Stability Analysis:
-
HPLC-UV: Analyze the samples using a validated reverse-phase HPLC method to quantify the remaining concentration of ML145 and detect the appearance of any new peaks that could indicate degradation products. Stability is often reported as the time at which the concentration falls below 90% of the initial value.
-
LC-MS/MS (Optional): For a more detailed investigation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed to identify the chemical structures of any observed degradation products. This is particularly useful for forced degradation studies where the solution is stressed with acid, base, oxidation, heat, or light to generate detectable levels of degradants.[4]
-
-
Data Interpretation: Compare the purity and concentration results from each time point to the initial Day 0 sample. A significant decrease in the main ML145 peak or the appearance of new peaks indicates degradation.
References
ML145 Technical Support Center: Troubleshooting Solubility & Experimental Use
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing ML145 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is ML145 and what is its primary mechanism of action?
A1: ML145 is a potent and selective competitive antagonist of the human G protein-coupled receptor 35 (GPR35).[1][2][3] It exhibits high selectivity for GPR35 over other receptors like GPR55.[4][5] ML145 functions by blocking the signaling pathways activated by GPR35.[3][4] The receptor is known to couple with G proteins such as Gαi/o and Gα12/13, and its activation can influence downstream pathways like MAPK/ERK and AKT.[4][6] A key mechanism of ML145 is the inhibition of β-arrestin recruitment to the GPR35 receptor.[3]
It is important to note that the designation "ML145" has also been associated with a non-competitive allosteric inhibitor of the Rho family small GTPase, CDC42.[7] Please verify the CAS number (1164500-72-4 for the GPR35 antagonist) and intended target of your compound before proceeding with your experiments.[2][8][9] This guide focuses on ML145 as the GPR35 antagonist.
Q2: What is the recommended solvent for dissolving ML145?
A2: The most commonly recommended solvent for dissolving ML145 is dimethyl sulfoxide (B87167) (DMSO).[4][8]
Q3: How should I prepare and store ML145 stock solutions?
A3: It is recommended to prepare a concentrated stock solution of ML145 in anhydrous DMSO, for example, at a concentration of 10 mM.[1][2][4] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into single-use volumes.[1][4] For long-term storage (months), store the solid powder at -20°C.[8] Once dissolved in DMSO, store the aliquots at -80°C for up to six months or at -20°C for shorter periods (up to one month).[1][2] Some sources indicate that ML145 solutions can be unstable, so preparing fresh solutions for each experiment is ideal.[5]
Q4: My ML145 powder is not dissolving in DMSO. What should I do?
A4: If you are having trouble dissolving ML145 powder in DMSO, consider the following troubleshooting steps:
-
Ensure sufficient solvent: Check that you are using an adequate volume of DMSO for the desired concentration.
-
Gentle warming: Warming the solution in a 37°C water bath can help increase solubility.[4]
-
Vortexing or sonication: Vigorous mixing by vortexing or using a sonicator can aid in the dissolution process.[4]
Q5: I observe precipitation when I dilute my ML145 DMSO stock solution into an aqueous medium. How can I prevent this?
A5: ML145 has low solubility in aqueous solutions, and precipitation upon dilution of a DMSO stock is a common issue.[4] Here are several strategies to mitigate this:
-
Lower the final concentration: Your final working concentration of ML145 might be too high. Try using a more dilute solution.[4]
-
Optimize the dilution method: Add the DMSO stock solution to your aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid mixing.[4]
-
Pre-warm the aqueous buffer: Warming your cell culture medium or buffer to 37°C before adding the DMSO stock can help.[4]
-
Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated and can help maintain ML145 solubility.[4] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a surfactant or protein-containing medium: If compatible with your experimental design, the presence of proteins (like those in fetal bovine serum, FBS) or a small amount of a biocompatible surfactant can help stabilize the compound in solution.[4]
Data Presentation
Table 1: Physicochemical Properties of ML145
| Property | Value |
| Chemical Formula | C24H22N2O5S2 |
| Molecular Weight | 482.57 g/mol [1] |
| Appearance | Solid powder[1] |
| CAS Number | 1164500-72-4[2][8][9] |
Table 2: ML145 Solubility
| Solvent | Maximum Concentration |
| DMSO | ≥ 10 mM[1][2] |
| Aqueous Buffers | Low solubility[4] |
Note: Solubility can vary between batches and suppliers.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM ML145 Stock Solution in DMSO
Materials:
-
ML145 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Allow the ML145 powder vial to equilibrate to room temperature before opening to prevent condensation.[4]
-
Weigh out the desired amount of ML145 powder. To prepare 1 mL of a 10 mM stock solution, you will need 4.826 mg of ML145.
-
Transfer the weighed powder into a sterile, light-protecting microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Tightly cap the tube and vortex at high speed for 1-2 minutes, or until the powder is completely dissolved.[1] Visually inspect the solution to ensure no particles are present.
-
If dissolution is difficult, briefly sonicate the vial or warm it to 37°C.[4]
-
Aliquot the 10 mM stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1][2]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM ML145 stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
-
Pipettes and sterile filter tips
Procedure:
-
Thaw a single-use aliquot of the 10 mM ML145 DMSO stock solution.
-
To minimize precipitation, it is recommended to perform a serial dilution. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock solution 1:10 in cell culture medium (e.g., add 10 µL of 10 mM ML145 to 90 µL of medium).[1]
-
Prepare the final working solutions by further diluting the stock or intermediate solution in pre-warmed cell culture medium. For a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock by adding 1 µL of the stock to 999 µL of medium.[1] This results in a final DMSO concentration of 0.1%.
-
When diluting, add the ML145 solution to the medium dropwise while gently vortexing to ensure rapid and uniform mixing.[4]
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of the ML145 working solution.[1]
-
Use the freshly prepared working solution immediately in your cell-based assay.
Visualizations
Caption: Simplified GPR35 signaling pathway and the inhibitory action of ML145.
Caption: A workflow for troubleshooting common solubility problems with ML145.
References
- 1. benchchem.com [benchchem.com]
- 2. ML145 | GPR35 inhibitor | Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medkoo.com [medkoo.com]
- 9. scbt.com [scbt.com]
ML145 Experimental Controls: A Technical Support Guide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on implementing robust experimental controls when working with ML145. Adherence to these guidelines will ensure the generation of reliable and interpretable data in studies investigating the dual activities of ML145 as a GPR35 antagonist and a Cdc42 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of ML145?
A1: ML145 is a dual-activity small molecule that functions as:
-
A potent and selective antagonist of the human G protein-coupled receptor 35 (GPR35).[1][2]
-
A non-competitive inhibitor of the cell division control protein 42 (Cdc42) GTPase.[1][3]
Q2: What are the reported IC50 values for ML145 against its primary targets?
A2: The half-maximal inhibitory concentration (IC50) values for ML145 are crucial for determining appropriate experimental concentrations.
| Target | Assay Type | Species | IC50 |
| GPR35 | β-arrestin recruitment | Human | 20.1 nM[1][2] |
| Cdc42 | GTP-binding | N/A | ~200 nM[1][4][5] |
Q3: Is ML145 effective across different species?
A3: No, ML145 exhibits significant species selectivity. It is a potent antagonist of human GPR35 but shows no significant activity against rodent (mouse or rat) GPR35 orthologs.[3][6][7] This is a critical consideration for in vivo experimental design.
Q4: How can I differentiate between the GPR35- and Cdc42-mediated effects of ML145 in my cellular assays?
A4: To dissect the specific signaling pathway being affected, a combination of the following control experiments is essential:
-
Use of GPR35-negative and Cdc42-knockdown/knockout cell lines: Compare the effects of ML145 in your experimental cell line with its effects in a cell line that does not express GPR35 or has had Cdc42 genetically removed.
-
Employing a structurally distinct GPR35 antagonist or Cdc42 inhibitor: Use another known GPR35 antagonist (e.g., ML144) or a different Cdc42 inhibitor to see if they replicate the observed phenotype.[8]
-
Rescue experiments: In a Cdc42-inhibited context, attempt to rescue the phenotype by introducing a constitutively active form of Cdc42.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low antagonist activity observed in an in vitro assay. | Species Mismatch: The assay is being performed using rodent cells or receptors. | ML145 is inactive at rodent GPR35. Ensure your assay uses human GPR35 or cells endogenously expressing the human receptor.[6] |
| Compound Insolubility: ML145 may have precipitated out of the aqueous assay buffer. | Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the final aqueous assay medium. Ensure the final DMSO concentration is low (typically ≤ 0.5%) and consistent across all conditions, including vehicle controls.[6] | |
| Compound Degradation: ML145 solutions may be unstable. | It is recommended to prepare fresh solutions of ML145 for each experiment. If using a stock solution, aliquot and store at -20°C or -80°C and avoid repeated freeze-thaw cycles.[6] | |
| High background signal in the assay. | Non-specific Binding: ML145 may be binding to other components in the assay, such as the plate or other proteins. | Include appropriate controls, such as cells not expressing GPR35, to assess non-specific effects. Consider adding a small amount of a non-ionic surfactant like Pluronic F-68 (0.01-0.1%) to the assay buffer to reduce non-specific binding.[6] |
| Cell Health Issues: Unhealthy or stressed cells can lead to a high background signal. | Ensure cells are in the logarithmic growth phase and have high viability. Optimize cell seeding density and culture conditions.[6] | |
| Inconsistent results between experiments. | Variability in Reagent Preparation: Inconsistent preparation of ML145 solutions or other reagents. | Prepare larger batches of reagents where possible and aliquot for single use to ensure consistency. Always prepare fresh dilutions of ML145 for each experiment.[6] |
Experimental Protocols & Key Controls
GPR35 β-Arrestin Recruitment Assay
This assay measures the ability of ML145 to antagonize agonist-induced recruitment of β-arrestin-2 to GPR35.[2][6]
Methodology:
-
Cell Culture and Transfection: Use a cell line such as HEK293 that stably expresses a β-arrestin-2 reporter system. Transiently or stably transfect these cells with a vector expressing human GPR35.[6]
-
Assay Preparation:
-
Prepare a dose-response curve of a known GPR35 agonist (e.g., zaprinast) to determine the EC80 concentration.[6]
-
Prepare serial dilutions of ML145 in assay buffer.
-
-
Antagonist Assay:
-
Signal Detection: Add the detection reagents for the enzyme complementation system and measure the signal.[6]
Essential Controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO used in the highest ML145 concentration.
-
Negative Control: Cells not treated with the GPR35 agonist.
-
Positive Control: Cells treated with the GPR35 agonist at its EC80 concentration without any ML145.
-
GPR35-Negative Cells: As a control for non-specific effects of ML145.
Cdc42 Activity Assay (G-LISA)
This assay quantifies the amount of active, GTP-bound Cdc42.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest and treat with various concentrations of ML145 or vehicle control for a specified duration.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Quantification of Active Cdc42: Use a G-LISA kit according to the manufacturer's instructions, which typically involves binding of active Cdc42 to a p21-activated protein kinase (PAK) binding domain coated on a plate.
-
Detection: Use a specific antibody to Cdc42 and a secondary antibody conjugated to a detection enzyme to quantify the bound, active Cdc42.
Essential Controls:
-
Vehicle Control: Cells treated with DMSO.
-
Positive Control for Cdc42 Activation: Stimulate cells with an agent known to activate Cdc42 (e.g., EGF) to ensure the assay is working correctly.[10]
-
Negative Control (Cdc42 Knockdown): Use cells where Cdc42 has been knocked down to confirm the specificity of the signal.
-
Structurally Unrelated Cdc42 Inhibitor: Use another known Cdc42 inhibitor as a positive control for inhibition.
Signaling Pathways and Experimental Workflows
Caption: GPR35 signaling pathway and inhibition by ML145.
Caption: Cdc42 activation cycle and its inhibition by ML145.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Interpreting anomalous results in ML 145 experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting and troubleshooting anomalous results during experiments with ML145.
Frequently Asked Questions (FAQs)
Q1: What is ML145 and what is its primary biological target?
A1: ML145 is a small molecule inhibitor identified as a potent, selective, and competitive antagonist of the human G-protein coupled receptor 35 (GPR35).[1][2][3][4] It has a half-maximal inhibitory concentration (IC50) of approximately 20.1 nM for the human version of the receptor.[1][2][3][5] GPR35 is an orphan receptor implicated in various physiological and pathological processes, including inflammation and cancer.[6][7]
Q2: Some literature mentions ML145 as a Cdc42 inhibitor. Is this correct?
A2: While some early literature may associate ML145 with dual activity against GPR35 and the cell division control protein 42 (Cdc42) GTPase, it is crucial to distinguish ML145 from a similarly named compound, ML141, which is a known inhibitor of Cdc42.[1][2] Current, more specific literature characterizes ML145 as a selective GPR35 antagonist.[2][3][7] For clarity and target specificity in your experiments, ML145 should be considered a GPR35 antagonist.
Q3: Is ML145 effective for in vivo studies in mouse or rat models?
A3: No, this is a critical point for experimental design. ML145 exhibits significant species-dependent activity and is a potent antagonist for human GPR35 but has no significant activity at the mouse or rat GPR35 orthologs.[3][6][8][9] Using ML145 in rodent models to study GPR35 antagonism will likely produce misleading or inconclusive results.[6] This species selectivity can, however, be used as a negative control to confirm on-target effects in human cell lines versus rodent cell lines.[9]
Q4: What is the recommended solvent and how should ML145 be stored?
A4: The recommended solvent for ML145 is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[5][9]
-
Powder: For long-term storage, keep the solid compound at -20°C in a dry, dark place.[5]
-
Stock Solutions: Prepare a high-concentration stock solution in DMSO. Aliquot this stock into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for extended stability.[3][5] It is highly recommended to prepare fresh working dilutions for each experiment from the frozen stock.[10]
Troubleshooting Guide for Anomalous Results
This guide addresses specific issues that may arise during your experiments with ML145.
Problem: No or Low Antagonist Activity Observed in an In Vitro Assay
| Possible Cause | Recommended Solution |
| Species Mismatch | ML145 is inactive at rodent GPR35.[3] Verify that your assay uses a human cell line or a system expressing the human GPR35 receptor. [3] Rodent cells can be used as a negative control.[9] |
| Compound Insolubility | ML145 has low aqueous solubility and can precipitate when diluted from a DMSO stock into aqueous assay buffers.[5][9] Ensure the final DMSO concentration is consistent and non-toxic (typically ≤ 0.5%).[3][5] Add the DMSO stock to your buffer dropwise while vortexing to ensure rapid mixing.[5] The presence of protein (e.g., FBS) or a small amount of a surfactant like Pluronic F-68 (0.01-0.1%) can also help maintain solubility. [3][5] |
| Compound Degradation | ML145 may be unstable in solution over time.[3] Always prepare fresh working solutions of ML145 for each experiment.[10] Aliquot stock solutions to avoid repeated freeze-thaw cycles. [5] |
| Incorrect Assay Conditions | The agonist concentration used to stimulate the receptor may be too high, making it difficult to observe competitive antagonism.[3] Perform a dose-response curve for your agonist to determine an optimal concentration (e.g., EC80) for screening antagonists. Use appropriate positive (GPR35 agonist like Zaprinast) and negative (vehicle) controls to confirm the signaling pathway is active.[10] |
Problem: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Variability in Reagent Preparation | Inconsistent preparation of ML145 solutions can lead to variability. Prepare larger batches of reagents where possible and aliquot for single use.[10] Always prepare fresh dilutions of ML145 from a single, validated stock for a series of experiments. [10] |
| Cell Culture Conditions | Cell health and characteristics can impact results. Use cells with a low and consistent passage number, as high passage numbers can alter receptor expression and cellular responses.[10] Ensure you are seeding and treating cells at a consistent density across all experiments. [10] |
Problem: High Background Signal in Assay
| Possible Cause | Recommended Solution |
| Non-specific Binding | ML145 may bind to other components in the assay, such as plasticware or other proteins.[3] Include appropriate controls, such as cells not expressing GPR35, to assess non-specific effects.[3] Consider adding a small amount of a non-ionic surfactant (e.g., 0.01-0.1% Pluronic F-68) to the assay buffer. [3] |
| Poor Cell Health | Unhealthy or stressed cells can produce a high background signal.[3] Ensure cells are healthy, in the logarithmic growth phase, and have high viability.[3] Optimize cell seeding density and other culture conditions. |
Problem: Unexpected Cytotoxicity Observed
| Possible Cause | Recommended Solution |
| Solvent Toxicity | DMSO can be toxic to cells, especially at higher concentrations or with prolonged exposure.[11] Always run a vehicle control with the same final concentration of DMSO used for ML145.[11] Aim for a final DMSO concentration of ≤ 0.5% in your culture medium. [5] |
| Compound-Specific Toxicity | The concentration of ML145 may be too high for your specific cell line. Perform a thorough dose-response analysis to determine a sub-toxic working concentration.[11] Consider that in long-term experiments (multiple days), cumulative effects may increase cytotoxicity. [11] |
| Compound Degradation/Accumulation | In long-term cultures, the compound may degrade into toxic byproducts or accumulate in cells.[11] For multi-day experiments, consider changing the medium and re-adding freshly diluted ML145 every 2-3 days. [11] |
Quantitative Data Summary
Table 1: Pharmacological Profile of ML145
| Parameter | Value | Target/Assay | Species | Reference(s) |
| IC₅₀ | 20.1 nM | GPR35 / β-arrestin recruitment | Human | [1][2][3][8] |
| pA₂ | 8.67 - 8.83 | GPR35 / Competitive Antagonism | Human | [2] |
| Selectivity | >1000-fold vs. GPR55 | GPR35 vs. GPR55 | Human | [3][8] |
| Activity | No significant activity | GPR35 | Mouse, Rat | [3][6][8] |
Table 2: Physicochemical & Stability Profile of ML145
| Property | Observation | Details / Conditions | Reference(s) |
| Solubility | Soluble in DMSO | Max solubility ~96 mg/mL (~200 mM) | [5] |
| Low aqueous solubility | Prone to precipitation in aqueous media | [5][9] | |
| Microsomal Stability (Human) | Poor | 2.4% remaining after incubation | [8] |
| Microsomal Stability (Mouse) | Poor | 7.0% remaining after incubation | [8] |
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay for GPR35 Antagonism
This assay is a primary method for identifying and characterizing GPR35 antagonists like ML145.[7][8]
Objective: To determine the IC₅₀ of ML145 for the inhibition of agonist-induced β-arrestin-2 recruitment to human GPR35.
Methodology:
-
Cell Line: Use a human cell line (e.g., U2OS, HEK293) stably co-expressing human GPR35 and a β-arrestin reporter system (e.g., PathHunter™ or Tango™ assay technologies).[3][8]
-
Assay Preparation:
-
Plate the cells in appropriate microplates and culture overnight.
-
Prepare serial dilutions of ML145 in assay buffer. Also prepare a solution of a known GPR35 agonist (e.g., Zaprinast) at a fixed concentration (typically the EC₈₀).
-
Ensure the final DMSO concentration is constant across all wells, including vehicle controls (typically ≤ 0.5%).[5]
-
-
Compound Treatment:
-
Pre-incubate the cells with the various concentrations of ML145 (or vehicle) for a defined period (e.g., 30 minutes) at 37°C.[12]
-
-
Agonist Stimulation:
-
Add the GPR35 agonist to all wells (except for negative controls) and incubate for the recommended time for the reporter system (e.g., 60-90 minutes) at 37°C.
-
-
Signal Detection:
-
Develop and read the reporter signal according to the manufacturer's protocol (e.g., luminescence or fluorescence).
-
-
Data Analysis:
-
Normalize the data to vehicle (0% inhibition) and agonist-only (100% activity) controls.
-
Plot the normalized response against the logarithm of the ML145 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: General Workflow for Off-Target Liability Screening
Objective: To assess the selectivity of ML145 by screening it against a panel of other relevant receptors and kinases.
Methodology:
-
Target Selection: Select a panel of targets for screening. For GPR35 antagonists, this should include other GPCRs, particularly those closely related, like GPR55.[3] A broad panel (e.g., SafetyScreen44™) can provide a more comprehensive profile.[3]
-
Assay Format: The screening is typically performed using radioligand binding assays.[3] In this format, the ability of ML145 to displace a specific, high-affinity radioligand from the target receptor is measured.
-
Screening Concentration: Perform the initial screen at a single, high concentration of ML145 (e.g., 10 µM).[3]
-
Execution:
-
Incubate the target receptor (e.g., in a membrane preparation) with the specific radioligand in the presence and absence of ML145.
-
After incubation, separate the bound and free radioligand.
-
Quantify the amount of bound radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of radioligand binding caused by ML145.
-
A significant "hit" is generally considered >50% inhibition.[3] For any identified hits, a follow-up dose-response experiment should be conducted to determine an IC₅₀ value and confirm the off-target interaction.
-
Visualizations
Caption: GPR35 signaling pathway and the inhibitory action of ML145.[2][7]
Caption: Troubleshooting workflow for low or no ML145 activity.
Caption: Logical relationship between ML145, GPR35, agonist, and signaling.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medkoo.com [medkoo.com]
Navigating the Labyrinth of Machine Learning in Scientific Research: A Technical Support Guide
Welcome to the ML 145 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of applying machine learning (ML) in their experimental work. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and pitfalls, ensuring the robustness and reproducibility of your research.
Troubleshooting Guide: Common Experimental Pitfalls
This guide provides solutions to specific issues you may encounter during your machine learning-driven research experiments.
Question: My model performs exceptionally well on my training and testing data but fails to generalize to new experimental data. What's going on?
Answer: This is a classic case of overfitting , where the model learns the noise and specific artifacts of your training data rather than the underlying biological signal. Here are some common causes and solutions:
-
Information Leakage: Information from your test set may have inadvertently "leaked" into your training set during data preprocessing.[1] For example, if you normalize your entire dataset before splitting it into training and testing sets, the training set has information about the distribution of the test set.
-
Solution: Always split your data into training, validation, and testing sets before performing any data preprocessing steps like normalization or feature scaling.[2] Any parameters for these transformations should be learned from the training set only and then applied to the validation and test sets.
-
-
Insufficient Data: Machine learning models, especially deep learning models, often require large amounts of data to learn generalizable patterns.[3]
-
Solution: If possible, acquire more data. If not, consider using techniques like data augmentation (if applicable to your data type), transfer learning from a pre-trained model on a larger dataset, or choosing a less complex model that is less prone to overfitting.
-
-
Model Complexity: Your model might be too complex for the amount of data you have.
-
Solution: Try a simpler model (e.g., logistic regression or a random forest instead of a deep neural network).[2] Alternatively, you can introduce regularization techniques (like L1 or L2 regularization) to your existing model to penalize complexity.
-
Question: I'm getting inconsistent results each time I run my experiment. How can I ensure my results are reproducible?
Answer: Reproducibility is crucial in scientific research. Inconsistent results in ML experiments often stem from uncontrolled randomness.
-
Random Seeds: Many machine learning algorithms use random numbers for tasks like initializing model weights or splitting data. If the seed for the random number generator is not set, you will get different results each time.
-
Solution: Set a fixed random seed at the beginning of your script for all libraries that involve randomness (e.g., NumPy, TensorFlow, PyTorch).
-
-
Environment Differences: Different software versions or hardware can lead to different results.
-
Solution: Use a workflow manager and containerization tools like Docker to create a reproducible computational environment.[4] This ensures that your code is always run with the same library versions and dependencies.
-
Question: My model's performance is poor, and I'm not sure why. Where should I start debugging?
Answer: Poor model performance can be due to a variety of factors, from data quality issues to inappropriate model selection.[3]
-
Data Quality: The adage "garbage in, garbage out" is especially true for machine learning.[5]
-
Troubleshooting Steps:
-
Check for Missing Values: Are there missing data points in your dataset? If so, how are you handling them?[6] Simply ignoring them can introduce bias. Consider imputation strategies.
-
Identify Outliers: Outliers can disproportionately affect model training.[7] Visualize your data to identify them and decide on a strategy to handle them (e.g., removal or transformation).
-
Ensure Data Consistency: Inconsistent data formats, units, or naming conventions can confuse your model.[8]
-
-
-
Feature Engineering: The features you use to train your model have a significant impact on its performance.
-
Troubleshooting Steps:
-
Feature Relevance: Are all your features relevant to the prediction task? Irrelevant features can add noise and degrade performance.[7] Consider using feature selection techniques.
-
Feature Scaling: Are your numerical features on vastly different scales? This can be problematic for some algorithms.[7] Apply normalization or standardization.
-
-
-
Model Selection: The model you've chosen may not be the right fit for your problem.[6]
-
Troubleshooting Steps:
-
Try Simpler Models First: Start with a simple, interpretable model as a baseline before moving to more complex ones.
-
Algorithm-Problem Mismatch: Ensure your chosen algorithm is appropriate for your data and the biological question you are asking. For example, some models assume independence between data points, which may not be true for biological data with inherent dependencies like gene interactions.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is data leakage and why is it a problem in research?
A1: Data leakage, or information leakage, occurs when information from outside the training dataset is used to create the model.[9] This can lead to an overly optimistic evaluation of the model's performance, as it has been inadvertently trained on data it will be tested on.[1][9] In a research context, this can result in publishing models that are not generalizable and will not perform well on new, unseen data, ultimately leading to irreproducible research.
Q2: How do I choose the right machine learning model for my biological data?
A2: The choice of model depends on several factors:
-
The research question: Are you trying to classify (e.g., predict whether a compound is active or inactive), regress (e.g., predict the IC50 value of a drug), or cluster (e.g., group patients based on their genomic profiles)?
-
The nature of your data: The size, type (e.g., genomic, proteomic, imaging), and structure of your dataset will influence your choice. For example, convolutional neural networks (CNNs) are well-suited for image data, while recurrent neural networks (RNNs) are often used for sequential data like DNA sequences.
-
Interpretability: How important is it to understand why the model is making a particular prediction? Some models, like linear regression and decision trees, are more interpretable than others, like deep neural networks (often referred to as "black boxes").[10]
Q3: What is the difference between model validation and testing?
A3:
-
Validation: The validation set is used to tune the model's hyperparameters (e.g., the learning rate in a neural network or the number of trees in a random forest). You iteratively train the model on the training data and evaluate its performance on the validation data to find the best hyperparameter settings.
-
Testing: The test set is held out until the very end of the model development process. It is used only once to provide an unbiased estimate of the final model's performance on unseen data.
Q4: How can I deal with imbalanced datasets (e.g., many more inactive than active compounds in a drug screen)?
A4: Imbalanced datasets can lead to models that are biased towards the majority class.[8] Several techniques can be used to address this:
-
Resampling: This involves either undersampling the majority class or oversampling the minority class.
-
Cost-sensitive learning: This involves assigning a higher misclassification cost to the minority class.
-
Using appropriate evaluation metrics: Accuracy can be misleading on imbalanced datasets. Metrics like precision, recall, F1-score, and the area under the receiver operating characteristic (AUC-ROC) curve are often more informative.
Data Presentation: Performance of ML Models in Drug Response Prediction
The following table summarizes the performance of various machine learning (ML) and deep learning (DL) models in predicting the IC50 values for 24 individual drugs based on the gene expression profiles of cancer cell lines. The performance was evaluated using the coefficient of determination (R²) and the root mean squared error (RMSE). A higher R² and a lower RMSE indicate better model performance.
| Model Type | Machine Learning Algorithm | R² Range | RMSE Range | Best Performing Drug (Model) | Best R² | Best RMSE |
| Deep Learning | Convolutional Neural Network (CNN) | -7.405 to 0.331 | 0.284 to 3.563 | Not Specified | 0.331 | 0.284 |
| Deep Learning | Residual Network (ResNet) | -7.405 to 0.331 | 0.284 to 3.563 | Not Specified | 0.331 | 0.284 |
| Machine Learning | Ridge Regression | -8.113 to 0.470 | 0.274 to 2.697 | Panobinostat (B1684620) | 0.470 | 0.623 |
| Machine Learning | Lasso Regression | -8.113 to 0.470 | 0.274 to 2.697 | Not Specified | < 0.470 | > 0.274 |
| Machine Learning | Support Vector Regression (SVR) | -8.113 to 0.470 | 0.274 to 2.697 | Not Specified | < 0.470 | > 0.274 |
| Machine Learning | Random Forest (RF) | -8.113 to 0.470 | 0.274 to 2.697 | Not Specified | < 0.470 | > 0.274 |
| Machine Learning | XGBoost | -8.113 to 0.470 | 0.274 to 2.697 | Not Specified | < 0.470 | > 0.274 |
| Machine Learning | Elastic Net (Enet) | -8.113 to 0.470 | 0.274 to 2.697 | Not Specified | < 0.470 | > 0.274 |
Data summarized from a performance evaluation of drug response prediction models. The study noted no significant overall difference in performance between the DL and ML models for the 24 drugs tested. The ridge regression model for the drug panobinostat showed the best individual performance.
Experimental Protocols
Protocol: Cell-Based Drug Screening Assay to Determine IC50 Values
This protocol outlines a standard procedure for screening chemical compounds against a cancer cell line to determine their half-maximal inhibitory concentration (IC50), a measure of drug potency.
1. Cell Plating:
-
Select the appropriate cancer cell line for the drug being tested.
-
Culture the cells in the recommended medium and conditions (typically 37°C and 5% CO2).
-
Trypsinize and resuspend the cells to create a single-cell suspension.
-
Count the cells and adjust the concentration to the desired plating density (e.g., 5,000-20,000 cells per well in a 96-well plate).
-
Plate 100 µL of the cell suspension into each well of a 96-well plate. Include wells for negative controls (no cells) and vehicle controls (cells with the drug solvent, e.g., DMSO).
-
Incubate the plate overnight to allow the cells to adhere.
2. Preparation of Drug Dilutions:
-
Determine the desired concentration range for the drug. This can be based on previous studies or a broad initial screen (e.g., 1 µM, 10 µM, 100 µM).
-
Prepare a stock solution of the drug in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the drug stock solution in culture medium to achieve the desired final concentrations. A 2-fold or 3-fold dilution series is common.
3. Cell Treatment:
-
Carefully remove the medium from the wells of the cell plate.
-
Add 100 µL of the prepared drug dilutions to the corresponding wells. Add medium with the vehicle to the control wells.
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours).
4. Cell Viability Assay:
-
After the incubation period, measure cell viability using a suitable assay, such as an MTS or ATP-based assay.
-
For an MTS assay, add the MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength.
-
For an ATP-based assay, add the reagent that lyses the cells and measures luminescence.
-
The signal from each well is proportional to the number of viable cells.
5. Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized cell viability against the logarithm of the drug concentration.
-
Fit a dose-response curve (e.g., a four-parameter logistic curve) to the data to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagrams
EGFR signaling pathway and the inhibitory action of Erlotinib.
JAK-STAT signaling pathway and the action of a JAK inhibitor.
Experimental Workflow Diagram
A typical machine learning workflow for drug response prediction.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. An EGFR signature predicts cell line and patient sensitivity to multiple tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 9. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A performance evaluation of drug response prediction models for individual drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating PLD Inhibition: A Comparative Guide for Researchers
Initial investigations into the inhibitory effects of ML145 on Phospholipase D (PLD) have revealed a critical clarification: current scientific literature identifies ML145 as a selective antagonist of the G protein-coupled receptor 35 (GPR35), not as a direct inhibitor of PLD.[1][2][3][] There is no substantial evidence to date demonstrating a direct inhibitory effect of ML145 on PLD activity.
This guide, therefore, will focus on the established methodologies for validating the inhibitory effects of well-characterized PLD inhibitors, providing a framework for researchers in drug discovery and chemical biology. We will explore various biochemical and cell-based assays, compare the activities of known PLD inhibitors, and provide detailed experimental protocols.
Understanding Phospholipase D and its Inhibition
Phospholipase D (PLD) is a crucial enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA) and choline (B1196258).[5][6][7] Dysregulation of PLD activity has been implicated in numerous diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.[5][6] Small molecule inhibitors of PLD are valuable tools for dissecting its physiological roles and for developing novel therapeutics.
Comparative Analysis of PLD Inhibitors
To illustrate the validation process, we will compare several well-documented PLD inhibitors with varying isoform selectivity.
| Inhibitor | Target Isoform(s) | Reported IC50 | Key Features |
| Halopemide | PLD1/PLD2 (Dual) | Varies by assay | Early identified PLD inhibitor, often used as a reference compound. |
| FIPI (5-Fluoro-2-indolyl des-chlorohalopemide) | PLD1/PLD2 (Dual) | Sub-micromolar | Potent, reversible, and allosteric inhibitor. |
| ML298 | PLD2 selective | PLD2: ~355 nM, PLD1: >20 µM | High selectivity for PLD2 over PLD1.[8] |
| ML299 | PLD1/PLD2 (Dual) | PLD1: ~6 nM, PLD2: ~20 nM | Potent dual inhibitor derived from the same scaffold as ML298.[8] |
Methods for Validating PLD Inhibition
A multi-faceted approach employing both biochemical and cell-based assays is essential for robustly validating the inhibitory effects of a compound on PLD.
Biochemical Assays
These assays utilize purified or recombinant PLD enzymes to directly measure the inhibitor's effect on enzymatic activity.
a) Amplex Red Assay (Coupled Enzyme Assay)
This is a commonly used, fluorescence-based assay that indirectly measures PLD activity.
-
Principle: PLD hydrolyzes PC to produce choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex Red to generate the highly fluorescent product, resorufin. A decrease in fluorescence in the presence of an inhibitor indicates PLD inhibition.
-
Advantages: High-throughput, sensitive, and non-radioactive.
-
Disadvantages: Prone to interference from compounds that affect the coupling enzymes (choline oxidase, HRP) or generate/scavenge H₂O₂.
Experimental Protocol: Amplex Red Assay
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0), Amplex Red reagent, HRP, choline oxidase, and phosphatidylcholine substrate vesicles.
-
Inhibitor Incubation: Add varying concentrations of the test compound (e.g., ML298, ML299) to the wells of a 96-well plate.
-
Enzyme Addition: Add purified recombinant human PLD1 or PLD2 enzyme to the wells.
-
Reaction Initiation: Initiate the reaction by adding the substrate/Amplex Red/HRP/choline oxidase mixture.
-
Fluorescence Measurement: Incubate at 37°C and measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) at multiple time points.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 value of the inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration.
b) Radiometric Assays
These assays utilize radiolabeled substrates to directly measure the formation of the product.
-
Principle: PLD activity is measured by monitoring the conversion of a radiolabeled substrate, such as [³H]phosphatidylcholine, to [³H]phosphatidic acid or, in the presence of a primary alcohol like 1-butanol (B46404), to [³H]phosphatidylbutanol (PtdBut). The formation of PtdBut is unique to PLD activity.
-
Advantages: Direct and highly specific measurement of PLD activity.
-
Disadvantages: Requires handling of radioactive materials and is lower throughput.
Cell-Based Assays
These assays assess the inhibitor's efficacy in a more physiologically relevant context.
a) In-Cell PLD Activity Assay (Transphosphatidylation)
This is the gold-standard cell-based assay for measuring PLD activity.
-
Principle: Cells are metabolically labeled with a radioactive fatty acid (e.g., [³H]oleic acid) which is incorporated into cellular phospholipids, including PC. The cells are then stimulated to activate PLD in the presence of 1-butanol. PLD-mediated transphosphatidylation results in the formation of [³H]PtdBut, which is then extracted and quantified by thin-layer chromatography (TLC) and scintillation counting. A reduction in [³H]PtdBut levels indicates PLD inhibition.
-
Advantages: Measures endogenous PLD activity in a cellular environment. The transphosphatidylation reaction is specific to PLD.
-
Disadvantages: Involves radioactivity, is labor-intensive, and has low throughput.
Experimental Protocol: In-Cell Transphosphatidylation Assay
-
Cell Labeling: Plate cells (e.g., U87-MG glioblastoma cells) and label overnight with [³H]oleic acid.
-
Inhibitor Treatment: Pre-incubate the labeled cells with various concentrations of the test inhibitor for a specified time.
-
PLD Stimulation: Add 1-butanol to the media and stimulate the cells with a known PLD activator (e.g., phorbol (B1677699) 12-myristate 13-acetate - PMA).
-
Lipid Extraction: Terminate the reaction and extract the cellular lipids using a solvent system (e.g., chloroform/methanol/HCl).
-
TLC Separation: Separate the extracted lipids by thin-layer chromatography.
-
Quantification: Scrape the silica (B1680970) corresponding to the PtdBut band and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the inhibitor by plotting the percent inhibition of PtdBut formation against the inhibitor concentration.
b) Downstream Signaling and Functional Assays
These assays measure the effect of PLD inhibition on cellular processes known to be regulated by PLD.
-
Principle: PLD-generated PA acts as a signaling molecule that activates various downstream effectors, leading to cellular responses such as cell migration and invasion. The inhibitory effect of a compound can be validated by assessing its impact on these functional outcomes.
-
Examples:
-
Wound Healing/Scratch Assay: Measures the inhibition of cancer cell migration.
-
Transwell Invasion Assay: Assesses the ability of a compound to block cancer cell invasion through a basement membrane matrix.
-
-
Advantages: Provides evidence of the inhibitor's functional efficacy in a biological context.
-
Disadvantages: Downstream effects can be influenced by pathways other than PLD, requiring careful experimental design and controls (e.g., siRNA-mediated knockdown of PLD).
Visualizing the Validation Workflow
Caption: Workflow for validating PLD inhibitors.
PLD Signaling Pathway
Caption: Overview of the PLD signaling cascade.
By employing a combination of these biochemical and cell-based assays, researchers can confidently validate the inhibitory activity and selectivity of novel compounds targeting PLD, paving the way for new therapeutic strategies.
References
- 1. Antagonists of GPR35 display high species ortholog selectivity and varying modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Discovery of Phospholipase D Inhibitors with Improved Drug-like Properties and Central Nervous System Penetrance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting phospholipase D with small-molecule inhibitors as a potential therapeutic approach for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Development of dual PLD1/2 and PLD2 selective inhibitors from a common 1,3,8-Triazaspiro[4.5]decane Core: discovery of Ml298 and Ml299 that decrease invasive migration in U87-MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ML145's Cellular Targets and the Inhibition of Primary Alcohol Dehydrogenases
An important clarification on the specificity of ML145: Initial interest in a comparative analysis between ML145 and primary alcohol inhibitors has highlighted a common point of confusion. It is critical to establish at the outset that ML145 is not an inhibitor of alcohol dehydrogenase. Instead, ML145 is a potent and selective antagonist of the G protein-coupled receptor 35 (GPR35) and a non-competitive inhibitor of the cell division control protein 42 (Cdc42) GTPase.[1]
This guide will, therefore, serve two main purposes. First, it will provide a detailed analysis of ML145's inhibitory action on its true biological targets, GPR35 and Cdc42. Second, for the benefit of researchers interested in primary alcohol inhibitors, it will present a separate, illustrative comparison of known inhibitors for that enzyme class. This distinction is crucial for accurate scientific inquiry and drug development.
Part 1: Analysis of ML145 Specificity
ML145 is a small molecule that has been identified as a highly selective antagonist for human GPR35, with a reported half-maximal inhibitory concentration (IC50) of 20.1 nM.[1][2][3] Its selectivity for GPR35 is over 1000-fold higher than for the related receptor GPR55.[1][2] ML145 also demonstrates non-competitive inhibition of Cdc42, a key regulator of cellular processes like polarity and migration.
Quantitative Data for ML145 Inhibition
| Inhibitor | Target | IC50 | Assay Type |
| ML145 | Human GPR35 | 20.1 nM | β-arrestin recruitment |
| ML145 | GPR55 | 21.7 µM | Not specified |
Experimental Protocols for ML145 Target Inhibition
1. β-Arrestin Recruitment Assay for GPR35 Antagonism
This cell-based assay is a primary method for quantifying the antagonist activity of compounds like ML145 against GPR35.[4] It measures the inhibition of agonist-induced recruitment of β-arrestin to the GPR35 receptor.
-
Objective: To determine the IC50 value of ML145 in blocking agonist-induced GPR35-β-arrestin interaction.
-
Cell Line: A cell line (e.g., U2OS) stably co-expressing GPR35 and a β-arrestin fusion protein (often with a reporter enzyme fragment).
-
Procedure:
-
Cells are seeded in a multi-well plate.
-
Cells are incubated with varying concentrations of ML145 (the antagonist).
-
A known GPR35 agonist (e.g., Zaprinast) is added at a concentration that elicits a submaximal response (typically EC80).
-
The plate is incubated to allow for β-arrestin recruitment.
-
A detection reagent is added, and the resulting signal (commonly chemiluminescence) is measured. The signal is proportional to the extent of β-arrestin recruitment.
-
-
Data Analysis: The signal is normalized to controls, and the IC50 value is calculated from the dose-response curve.
2. Cdc42 Activation Assay (Pull-Down Assay)
This biochemical assay is used to measure the amount of active, GTP-bound Cdc42 in a sample and can be adapted to assess the effect of inhibitors.
-
Objective: To determine if ML145 reduces the level of active Cdc42.
-
Principle: A protein domain that specifically binds to the active (GTP-bound) form of Cdc42, such as the p21-binding domain (PBD) of PAK kinase, is coupled to agarose (B213101) beads. These beads are used to selectively "pull down" active Cdc42 from cell lysates.
-
Procedure:
-
Cells are treated with ML145 or a vehicle control.
-
Cells are lysed in a buffer that preserves GTPase activation state.
-
Lysates are incubated with PBD-agarose beads.
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins (active Cdc42) are eluted from the beads.
-
The amount of eluted Cdc42 is quantified by Western blotting using a Cdc42-specific antibody.
-
-
Data Analysis: The band intensity of Cdc42 from ML145-treated samples is compared to that of the control samples.
Signaling Pathway and Experimental Workflow Diagrams
Part 2: Illustrative Comparison of Primary Alcohol Dehydrogenase Inhibitors
For researchers with a primary interest in alcohol dehydrogenase (ADH), this section provides a comparative overview of well-characterized inhibitors of this enzyme class. ADH is a key enzyme in alcohol metabolism, catalyzing the oxidation of alcohols to aldehydes.
Quantitative Data for Common ADH Inhibitors
| Inhibitor | Target Enzyme | Ki / IC50 | Mechanism |
| Fomepizole | Alcohol Dehydrogenase | Competitive | Ki: 0.1 µM |
| Pyrazole | Alcohol Dehydrogenase | Competitive | Ki: 1.3 µM |
| Disulfiram | Aldehyde Dehydrogenase (ALDH) | Irreversible | Also inhibits ADH |
| Daidzin | ALDH2 | Reversible | IC50: 3.5 µM (for ALDH2) |
Note: Disulfiram is more potent against aldehyde dehydrogenase but is included here due to its relevance in alcohol metabolism studies.[5]
Experimental Protocol for ADH Inhibition Assay
Spectrophotometric ADH Activity Assay
This is a standard method for measuring ADH activity and the effect of its inhibitors. The assay monitors the production of NADH, which absorbs light at 340 nm.
-
Objective: To determine the inhibitory potency (e.g., IC50 or Ki) of a compound against ADH.
-
Principle: ADH catalyzes the conversion of an alcohol substrate (e.g., ethanol) to an aldehyde, with the concomitant reduction of NAD+ to NADH. The rate of increase in absorbance at 340 nm is directly proportional to the enzyme's activity.
-
Procedure:
-
In a cuvette, a reaction mixture is prepared containing a buffer (e.g., sodium phosphate, pH 8.8), NAD+, and the alcohol substrate.
-
Varying concentrations of the inhibitor are added to different reaction mixtures. A control reaction without the inhibitor is also prepared.
-
The reaction is initiated by adding a solution of alcohol dehydrogenase.
-
The absorbance at 340 nm is measured over time using a spectrophotometer.
-
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance vs. time plot. The percent inhibition is determined for each inhibitor concentration relative to the control. The IC50 value is then calculated from the dose-response curve. For mechanism of inhibition studies (e.g., competitive), reaction rates are measured at different substrate concentrations.
ADH Inhibition Assay Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ML 145 | GPR35 | Tocris Bioscience [tocris.com]
- 3. ML145 | GPR35 inhibitor | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating Machine Learning Models in Drug Discovery: A Guide to Cross-Validation Techniques
In the realm of drug development, the robustness and reliability of predictive models are paramount. As researchers increasingly turn to machine learning (ML) to analyze complex biological data, rigorous validation of these models becomes a critical step. This guide provides a comparative overview of common cross-validation techniques for evaluating ML models, using a hypothetical scenario involving ML 145, a selective antagonist for the G-protein coupled receptor 35 (GPR35).[1]
Scenario: Predicting Cellular Response to this compound
Consider a study where a machine learning model is developed to predict the inhibitory response of various cancer cell lines to this compound based on their genomic profiles. The goal is to identify which cell lines are most likely to respond to treatment, thereby guiding patient stratification in future clinical trials. The performance of this predictive model must be rigorously assessed to ensure its predictions are accurate and generalizable to new, unseen data. Cross-validation is a fundamental technique for this purpose.[2][3][4][5]
Cross-validation techniques are statistical methods used to estimate the performance of machine learning models on unseen data.[3][4][6][7][8] They involve partitioning a dataset into subsets, training the model on some subsets, and testing it on the remaining subset.[3][4][6][7][8] This process is repeated multiple times to obtain a more reliable estimate of the model's performance and to mitigate problems like overfitting.[2][3][4]
Comparison of Cross-Validation Techniques
The choice of a cross-validation technique can significantly impact the evaluation of a model's performance. Below is a comparison of four widely used methods: k-Fold Cross-Validation, Stratified k-Fold Cross-Validation, Leave-One-Out Cross-Validation (LOOCV), and Monte Carlo Cross-Validation.
| Technique | Description | Advantages | Disadvantages | Computational Cost |
| k-Fold Cross-Validation | The dataset is randomly divided into 'k' equal-sized folds. The model is trained on k-1 folds and tested on the remaining fold. This process is repeated k times, with each fold used as the test set exactly once. The results are then averaged.[6][9][10][11] | - Efficient use of data.[9][11] - Reduces bias associated with a single train/test split.[9] - Generally provides a good balance between bias and variance.[3] | - Performance estimate can have high variance if 'k' is small. - May not be suitable for imbalanced datasets as folds may not have a representative distribution of classes.[12][13] | Moderate |
| Stratified k-Fold Cross-Validation | A variation of k-fold where each fold contains approximately the same percentage of samples of each target class as the complete set.[12][13][14][15] | - Ensures that each fold is representative of the overall class distribution, which is crucial for imbalanced datasets.[12][13] - Leads to a more reliable and less biased estimate of model performance on imbalanced data.[13] | - Can be slightly more computationally expensive than standard k-fold due to the stratification process. | Moderate |
| Leave-One-Out Cross-Validation (LOOCV) | An extreme case of k-fold cross-validation where 'k' is equal to the number of samples in the dataset. The model is trained on all but one sample and then tested on that single sample. This is repeated for every sample in the dataset.[16][17][18][19] | - Provides a nearly unbiased estimate of the test error.[16][19] - Results are deterministic as there is no randomness in the splitting process.[19] - Maximizes the use of training data in each iteration.[19] | - Computationally very expensive, especially for large datasets.[16][17][18] - The estimate of the test error can have high variance because the training sets are very similar to each other.[3] | High |
| Monte Carlo Cross-Validation (Repeated Random Sub-sampling) | The dataset is randomly split into a training set and a test set a specified number of times. The model is trained on the training set and evaluated on the test set for each split. The final performance is the average of the results from all splits.[6][20][21][22] | - The proportion of the training/validation split is not dependent on the number of folds.[6] - Can provide a more robust estimate of model performance by averaging over many random splits.[21] | - The results can vary depending on the random splits.[6] - Some data points may never be included in the test set, while others may be selected multiple times. | High to Very High |
Experimental Protocols
To ensure reproducibility, detailed experimental protocols are essential. Below are the methodologies for applying each cross-validation technique to our hypothetical ML model for predicting this compound response.
k-Fold Cross-Validation Protocol
-
Data Preparation: The dataset consists of genomic profiles of various cancer cell lines (features) and their corresponding experimentally determined inhibitory response to this compound (target variable, e.g., "responder" vs. "non-responder").
-
Partitioning: The dataset is randomly shuffled and partitioned into k (e.g., 10) equal-sized folds.
-
Iteration: For each of the k folds:
-
The current fold is held out as the test set.
-
The remaining k-1 folds are used as the training set.
-
The machine learning model is trained on the training set.
-
The trained model is used to predict the response for the cell lines in the test set.
-
The predictions are compared to the actual responses, and performance metrics (e.g., accuracy, precision, recall, F1-score) are calculated.
-
-
Aggregation: The performance metrics from the k iterations are averaged to produce the final performance estimate for the model.
Stratified k-Fold Cross-Validation Protocol
-
Data Preparation: Same as the k-Fold protocol.
-
Partitioning: The dataset is partitioned into k (e.g., 10) folds such that each fold maintains the same proportion of "responder" and "non-responder" cell lines as the original dataset.
-
Iteration: The iterative training and testing process is the same as in k-Fold Cross-Validation.
-
Aggregation: The performance metrics from the k iterations are averaged.
Leave-One-Out Cross-Validation (LOOCV) Protocol
-
Data Preparation: Same as the k-Fold protocol.
-
Iteration: For each cell line in the dataset:
-
The single cell line is held out as the test set.
-
The remaining n-1 cell lines are used as the training set.
-
The machine learning model is trained on the training set.
-
The model predicts the response for the single test cell line.
-
The prediction is recorded.
-
-
Aggregation: After iterating through all cell lines, the collected predictions are compared to the true responses to calculate the overall performance metrics.
Monte Carlo Cross-Validation Protocol
-
Data Preparation: Same as the k-Fold protocol.
-
Iteration: A predefined number of times (e.g., 100):
-
The dataset is randomly split into a training set (e.g., 80% of the data) and a test set (e.g., 20% of the data).
-
The machine learning model is trained on the training set.
-
The trained model is used to predict the responses for the cell lines in the test set.
-
Performance metrics are calculated for this iteration.
-
-
Aggregation: The performance metrics from all iterations are averaged to obtain the final performance estimate.
Visualizing Cross-Validation Workflows
Diagrams can help clarify the logical flow of these validation processes.
References
- 1. medkoo.com [medkoo.com]
- 2. Cross validation – a safeguard for machine learning models - Ardigen | Top AI-Powered CRO for Drug Discovery & Clinical Trials [ardigen.com]
- 3. medium.com [medium.com]
- 4. Cross-Validation and Its Types: A Comprehensive Guide - Data Science Courses in Edmonton, Canada [saidatascience.com]
- 5. seldon.io [seldon.io]
- 6. Cross-validation (statistics) - Wikipedia [en.wikipedia.org]
- 7. machinelearningmastery.com [machinelearningmastery.com]
- 8. neptune.ai [neptune.ai]
- 9. The Essential Guide to K-Fold Cross-Validation in Machine Learning | by Balaji Nalawade | Medium [medium.com]
- 10. 3.1. Cross-validation: evaluating estimator performance — scikit-learn 1.8.0 documentation [scikit-learn.org]
- 11. K- Fold Cross Validation in Machine Learning - GeeksforGeeks [geeksforgeeks.org]
- 12. codesignal.com [codesignal.com]
- 13. Stratified K Fold Cross Validation - GeeksforGeeks [geeksforgeeks.org]
- 14. StratifiedKFold — scikit-learn 1.8.0 documentation [scikit-learn.org]
- 15. Explain stratified K fold cross validation - Projectpro [projectpro.io]
- 16. A Quick Intro to Leave-One-Out Cross-Validation (LOOCV) [statology.org]
- 17. LeaveOneOut — scikit-learn 1.8.0 documentation [scikit-learn.org]
- 18. machinelearningmastery.com [machinelearningmastery.com]
- 19. medium.com [medium.com]
- 20. pub.aimind.so [pub.aimind.so]
- 21. towardsdatascience.com [towardsdatascience.com]
- 22. K-fold vs. Monte Carlo cross-validation - Cross Validated [stats.stackexchange.com]
A Comparative Guide to ML145 and Other GPR35 Antagonists in Dose-Response Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of ML145, a selective antagonist of G protein-coupled receptor 35 (GPR35), with other alternative compounds. The information is supported by experimental data from dose-response curve analyses and detailed methodologies for key validation assays.
Introduction to ML145 and GPR35
G protein-coupled receptor 35 (GPR35) is an orphan receptor primarily expressed in immune cells and the gastrointestinal tract.[1] Its involvement in various physiological and pathological processes, including inflammation, metabolic disorders, and pain, has made it an attractive therapeutic target.[1][2] ML145 is a potent and selective small-molecule antagonist of human GPR35, with a reported IC50 value of approximately 20.1 nM.[3][4] It acts as a competitive antagonist, binding to the same site as GPR35 agonists and thereby preventing receptor activation.[1] A critical characteristic of ML145 is its high selectivity for the human ortholog of GPR35, with over 1,000-fold greater selectivity for GPR35 compared to the related receptor GPR55.[3][4] However, it shows no significant activity at rodent orthologs of GPR35.[3]
Comparative Dose-Response Analysis of GPR35 Antagonists
The potency of GPR35 antagonists is a critical parameter for their use as research tools and potential therapeutics. Dose-response curves are fundamental for quantifying and comparing the activity of these compounds. The half-maximal inhibitory concentration (IC50) is a key metric derived from these curves, representing the concentration of an antagonist required to inhibit a biological response by 50%.[5]
Below is a summary of the reported in vitro potency of ML145 and other GPR35 antagonists.
| Compound | Target | Assay Type | IC50 | Reference |
| ML145 | Human GPR35 | β-arrestin recruitment | 20.1 nM | [2] |
| ML144 | Human GPR35 | β-arrestin recruitment | 4.72 µM | [2] |
| CID-2745687 | Human GPR35 | β-arrestin recruitment | >10-fold less potent than ML145 | [6] |
| ML194 | Human GPR35 | β-arrestin recruitment | 160 nM | [7] |
GPR35 Signaling Pathways and Antagonist Intervention
GPR35 activation by an agonist initiates a cascade of intracellular signaling events. As a competitive antagonist, ML145 blocks these downstream pathways by preventing agonist binding. GPR35 couples to multiple G protein subtypes, primarily Gαi/o and Gα12/13, and also signals through β-arrestin recruitment.[1] The inhibition of these pathways by ML145 and other antagonists can be assessed using various cellular assays.
Caption: GPR35 signaling pathways and the inhibitory action of antagonists like ML145.
Experimental Protocols for Dose-Response Curve Analysis
The following are detailed methodologies for key experiments used to characterize the dose-response relationship of GPR35 antagonists.
β-Arrestin Recruitment Assay
This assay is a primary method for quantifying the functional antagonism of GPR35. It measures the ability of a compound to block agonist-induced recruitment of β-arrestin to the receptor.
Methodology:
-
Cell Line: A stable cell line, such as HEK293 or U2OS, co-expressing human GPR35 and a β-arrestin fusion protein (e.g., β-arrestin-GFP) is used.[2]
-
Assay Principle: Upon agonist stimulation, β-arrestin translocates from the cytoplasm to the activated GPR35 at the cell membrane. This recruitment can be quantified using various techniques, such as Bioluminescence Resonance Energy Transfer (BRET) or high-content imaging of fluorescently tagged β-arrestin.[1][2]
-
Procedure:
-
Cells are seeded in microplates and incubated.
-
Cells are pre-incubated with a serial dilution of the antagonist (e.g., ML145) or vehicle control.
-
A known GPR35 agonist (e.g., zaprinast (B1683544) or pamoic acid) is added at a concentration that elicits a submaximal response (e.g., EC80).[2]
-
After incubation, the recruitment of β-arrestin is measured.
-
-
Data Analysis: The response is normalized to controls, and the percent inhibition is plotted against the antagonist concentration. A four-parameter logistic equation is used to fit the data and determine the IC50, Hill slope, and Emax.[5]
Receptor Internalization Assay
This assay provides a visual and quantitative measure of an antagonist's ability to block agonist-induced receptor internalization.
Methodology:
-
Cell Line: A cell line stably expressing an epitope-tagged GPR35 (e.g., FLAG-GPR35-eYFP) is used.[6]
-
Assay Principle: Agonist binding to GPR35 triggers its internalization from the plasma membrane into intracellular vesicles. This process can be visualized and quantified by monitoring the localization of the tagged receptor.
-
Procedure:
-
Cells are seeded on imaging plates or coverslips.
-
Cells are pre-treated with the antagonist or vehicle.
-
A GPR35 agonist is added to stimulate internalization.
-
Cells are fixed, and the localization of the tagged GPR35 is visualized using immunofluorescence microscopy or a high-content imaging system.
-
-
Data Analysis: The degree of internalization is quantified by measuring the fluorescence intensity within intracellular vesicles compared to the cell surface. The inhibition of internalization by the antagonist is then determined.
ERK1/2 Phosphorylation Assay
This assay measures the antagonist's effect on a downstream signaling event, the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).
Methodology:
-
Cell Line: A cell line endogenously or heterologously expressing GPR35.
-
Assay Principle: GPR35 activation can lead to the phosphorylation and activation of ERK1/2 through G protein-dependent or β-arrestin-dependent pathways.
-
Procedure:
-
Cells are cultured and serum-starved to reduce basal ERK1/2 phosphorylation.
-
Cells are pre-incubated with the antagonist or vehicle.
-
A GPR35 agonist is added to stimulate ERK1/2 phosphorylation.
-
Cell lysates are prepared, and the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 are measured by Western blotting or ELISA.
-
-
Data Analysis: The p-ERK1/2 signal is normalized to the total ERK1/2 signal. The inhibition of agonist-induced ERK1/2 phosphorylation by the antagonist is quantified to determine its potency in this pathway.
Experimental Workflow for GPR35 Antagonist Characterization
The following diagram outlines a typical workflow for the identification and characterization of GPR35 antagonists like ML145.
Caption: A logical workflow for the discovery and validation of GPR35 antagonists.
Conclusion
ML145 is a potent and selective competitive antagonist of human GPR35, making it a valuable tool for in vitro studies aimed at understanding the receptor's role in health and disease. Its high species selectivity, however, is a critical consideration for in vivo research. When compared to other GPR35 antagonists like ML144 and CID-2745687, ML145 demonstrates superior potency in in vitro assays. The experimental protocols detailed in this guide provide a robust framework for the comprehensive dose-response analysis and characterization of ML145 and other GPR35 modulators, enabling researchers to make informed decisions in their drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ML 145 | GPR35 | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective GPR35 Antagonists - Probe 3 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ensuring Reproducibility of Experiments Using ML145: A Comparative Guide
This guide provides a comprehensive comparison of the small molecule inhibitor ML145 with alternative compounds, supported by experimental data to ensure the reproducibility of your research. ML145 is a dual-activity compound, functioning as a selective antagonist of the G-protein coupled receptor 35 (GPR35) and a non-competitive inhibitor of the cell division control protein 42 (Cdc42) GTPase.[1] This unique profile makes it a valuable tool for researchers in various fields, including cancer biology and neuroscience.
Quantitative Data Summary
To facilitate a clear comparison, the following table summarizes the key quantitative data for ML145 and a related GPR35 antagonist, ML144.[2]
| Property | ML145 (CID-2286812) | ML144 (CID-1542103) | Reference |
| Potency (IC50) | 20.1 nM | 4.72 µM | [2] |
| Selectivity | >1000-fold selective for GPR35 over GPR55 | Selective for GPR35 over GPR55 (>10-fold) | [2] |
| Microsomal Stability (Human) | Poor (2.4% remaining) | Modest (57% remaining) | [2] |
| Microsomal Stability (Mouse) | Poor (7.0% remaining) | Modest (31% remaining) | [2] |
| Permeability (PAMPA) | Moderate to Poor (pH dependent) | Poor | [2] |
| Hepatotoxicity | No toxicity observed (>50 µM) | Moderate toxicity observed | [2] |
Note on Species Selectivity: A critical consideration for in vivo studies is the pronounced species-dependent activity of ML145. It is a high-affinity antagonist for human GPR35 but shows no significant activity in mouse or rat models.[3]
Experimental Protocols
To ensure the reproducibility of findings, detailed experimental protocols are essential. Below are methodologies for key experiments involving ML145.
Protocol 1: Pharmacological Inhibition of GPR35 with ML145 [4]
-
Cell Culture: Culture human cell lines endogenously expressing GPR35 (e.g., colorectal cancer cells like LS174T) in appropriate media until they reach 70-80% confluency.
-
Compound Preparation: Prepare a 10 mM stock solution of ML145 in DMSO. Perform serial dilutions in the culture medium to achieve the desired final concentrations. A typical effective concentration is 10 µM.
-
Treatment: Replace the culture medium with the medium containing ML145 or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a duration appropriate for the endpoint being measured. For signaling pathway analysis (e.g., gene expression), this may be 24 hours. For longer-term assays like anchorage-independent growth, treatment should be maintained throughout the experiment (e.g., 14-21 days).
-
Endpoint Analysis: Following incubation, harvest the cells for analysis, which may include qPCR for gene expression, western blotting for protein levels, or colony counting for growth assays.
Protocol 2: β-Arrestin Recruitment Assay [2][5]
This assay is used to identify compounds that inhibit the agonist-induced recruitment of β-arrestin to the GPR35 receptor.
-
Cell Line: Use a U2OS (Human Osteosarcoma) cell line stably expressing GFP-tagged β-arrestin and over-expressing the GPR35 receptor.
-
Compound Plating: Plate the cells in a multi-well plate and incubate overnight.
-
Compound Treatment: Add ML145 or other test compounds at various concentrations to the wells.
-
Agonist Stimulation: After a pre-incubation period with the antagonist, add a known GPR35 agonist to stimulate the receptor.
-
Imaging and Analysis: Use a high-content imaging system to capture fluorescence images of the cells. Quantify the translocation of GFP-tagged β-arrestin from the cytoplasm to the GPR35 receptor at the cell membrane. The inhibitory effect of ML145 is determined by the reduction in agonist-induced β-arrestin recruitment.
Protocol 3: Primary Hippocampal Neuron Culture [6]
-
Dissection: Dissect hippocampi from embryonic brains in ice-cold HBSS.
-
Trypsinization: Transfer the hippocampi to a tube containing 0.25% trypsin-EDTA and incubate for 15 minutes at 37°C.
-
Washing: Gently wash the tissue with Neurobasal medium containing 10% FBS to inactivate the trypsin.
-
Plating: Plate the dissociated neurons onto coated coverslips in a suitable culture medium.
-
Maintenance: Incubate the cultures at 37°C in a 5% CO2 humidified incubator. After 24 hours, replace half of the medium with fresh, pre-warmed supplemented Neurobasal medium. Repeat this every 3-4 days. These cultured neurons can then be used for various downstream applications, such as patch-clamp recordings to assess the effects of ML145.[6]
Visualizing Signaling Pathways and Workflows
GPR35 Signaling Pathway and Antagonist Inhibition
The following diagram illustrates the GPR35 signaling pathway and the mechanism of inhibition by antagonists like ML145. GPR35 activation by an agonist leads to the recruitment of β-arrestin, a key event in G protein-coupled receptor signaling. ML145 blocks this agonist-induced β-arrestin recruitment.[2]
References
Safety Operating Guide
Proper Disposal of ML145: A Step-by-Step Guide for Laboratory Professionals
A crucial first step in ensuring laboratory safety is the correct identification of chemical waste. The designation "ML145" is associated with multiple, chemically distinct substances, each requiring specific disposal protocols. To ensure proper and safe disposal, it is imperative to identify the exact chemical nature of the ML145 .
Researchers, scientists, and drug development professionals are urged to consult their Safety Data Sheet (SDS) to determine the precise identity of their ML145 compound. The SDS will provide critical information regarding the substance's hazards, handling, and disposal requirements.
Below are examples of different substances identified as "ML145" and a general overview of their potential disposal procedures.
Case 1: C145 Copper (Tellurium Copper)
C145, or Tellurium Copper, is a copper alloy.[1][2] While not typically classified as hazardous waste, disposal should adhere to local and institutional regulations for scrap metal.
Disposal Protocol:
-
Segregation: Keep C145 copper waste separate from other laboratory waste streams, especially chemical waste.
-
Collection: Accumulate in a designated, clearly labeled container for scrap metal.
-
Recycling: Contact your institution's environmental health and safety (EHS) office to arrange for recycling.
Case 2: Reactive Yellow 145
Reactive Yellow 145 is a synthetic organic dyestuff.[3] While specific hazard classifications were not available in the initial search, many synthetic dyes are considered environmental pollutants and may require disposal as chemical waste.
Disposal Protocol:
-
Waste Characterization: Consult the SDS to determine if Reactive Yellow 145 is classified as hazardous waste.
-
Segregation: If hazardous, collect in a designated, leak-proof container labeled "Hazardous Waste - Reactive Yellow 145."
-
Container Management: Keep the container closed when not in use. Store in a well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's EHS-approved hazardous waste vendor.
Case 3: ML145 as a Small Molecule Inhibitor (Hypothetical)
In a drug development context, "ML145" could refer to a novel small molecule inhibitor. The disposal of such compounds requires careful consideration of their potential biological activity and toxicity.
General Disposal Workflow for Small Molecule Inhibitors:
Caption: Workflow for the safe disposal of a hypothetical ML145 small molecule inhibitor.
Experimental Protocol for Waste Characterization (General):
A comprehensive waste characterization is essential for the disposal of any new chemical entity. This typically involves:
-
Review of Synthetic Route: Analyze the chemical synthesis pathway to identify any hazardous reactants, intermediates, or byproducts that may be present in the waste.
-
Literature Review: Search for toxicological and environmental data on the compound and structurally similar molecules.
-
Analytical Testing (if necessary): In some cases, analytical tests such as Toxicity Characteristic Leaching Procedure (TCLP) may be required to determine if the waste meets the definition of hazardous.
Quantitative Data Summary:
Due to the ambiguous nature of "ML145," a quantitative data summary for disposal is not feasible. The appropriate disposal method, and any associated quantitative limits (e.g., concentration thresholds for certain disposal routes), are entirely dependent on the specific chemical's properties as outlined in its SDS.
To ensure the safety of all laboratory personnel and to maintain regulatory compliance, please positively identify your ML145 compound before proceeding with any disposal procedures. Contact your institution's Environmental Health and Safety department for guidance and assistance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
